molecular formula C10H12O3 B3156033 (2S)-2-(2-Methoxyphenyl)propanoic acid CAS No. 81616-80-0

(2S)-2-(2-Methoxyphenyl)propanoic acid

Cat. No.: B3156033
CAS No.: 81616-80-0
M. Wt: 180.2 g/mol
InChI Key: NUSLQDOXLCYVTQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSLQDOXLCYVTQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-2-(2-Methoxyphenyl)propanoic acid CAS 81616-80-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (2S)-2-(2-Methoxyphenyl)propanoic acid (CAS 81616-80-0). This document is structured for researchers and drug development professionals, focusing on the compound's role as a chiral scaffold in the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs).

CAS Registry Number: 81616-80-0 Chemical Class: Chiral 2-Arylpropionic Acid (Profen) Stereochemistry: (S)-Enantiomer

Executive Summary & Chemical Identity

This compound is the pharmacologically relevant enantiomer of the 2-arylpropionic acid derivative containing an ortho-methoxy substitution on the phenyl ring. It serves as a critical model compound for studying the structure-activity relationships (SAR) of NSAIDs (e.g., Naproxen, Ibuprofen) and as a substrate for evaluating asymmetric catalytic technologies.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms (S)-2-(o-Methoxyphenyl)propionic acid; (S)-2-Methoxyhydratropic acid
CAS Number 81616-80-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CC1=CC=CC=C1OC
InChI Key NUSLQDOXLCYVTQ-ZETCQYMHSA-N
Physicochemical Profile

Note: Experimental values for this specific enantiomer are limited in public databases; values below represent consensus data for the 2-APA class and structural analogs.

PropertyDescription/ValueContext
Physical State White to off-white crystalline solidStandard isolation form.
Solubility Low in water; Soluble in MeOH, EtOH, DMSO, DCMLipophilic acid (LogP ~1.9–2.1).
Acidity (pKa) ~4.2 – 4.5 (Predicted)Typical for carboxylic acids alpha to an aryl group.
Chirality (S)-ConfigurationCorresponds to the bioactive eutomer of most profens.
Melting Point Range typically 80–100°CDependent on enantiomeric purity (ee).

Synthetic Methodologies

The production of CAS 81616-80-0 requires high stereocontrol to avoid the formation of the inactive or potentially toxic (R)-enantiomer. Two primary routes are validated in the literature: Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution .

Route A: Asymmetric Hydrogenation (Catalytic)

This is the preferred route for scalable synthesis, utilizing a transition metal catalyst to reduce the corresponding acrylic acid precursor.

  • Precursor: 2-(2-Methoxyphenyl)acrylic acid.

  • Catalyst System: Ruthenium (Ru) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).

  • Mechanism: The catalyst coordinates with the carboxylate and the alkene, directing hydride transfer to the Re-face or Si-face to yield the (S)-product.

Route B: Enzymatic Kinetic Resolution

Used for generating high optical purity (>99% ee) from racemic mixtures.

  • Substrate: Racemic ethyl 2-(2-methoxyphenyl)propionate.

  • Biocatalyst: Lipases (e.g., Candida antarctica Lipase B) or engineered esterases (e.g., Est924).

  • Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthetic pathways.

SynthesisPathways Precursor 2-(2-Methoxyphenyl) acrylic acid Catalyst Asymmetric Hydrogenation (Rh/Ru-BINAP, H2) Precursor->Catalyst Stereoselective Reduction Racemate Racemic Ethyl Ester (±) Enzyme Enzymatic Hydrolysis (Lipase/Esterase) Racemate->Enzyme Kinetic Resolution Product (S)-2-(2-Methoxyphenyl) propanoic acid (CAS 81616-80-0) Catalyst->Product >95% ee Enzyme->Product (S)-Selective Byproduct (R)-Ester (Recycle via Racemization) Enzyme->Byproduct Unreacted

Figure 1: Dual pathways for the synthesis of (S)-2-(2-Methoxyphenyl)propanoic acid, highlighting catalytic and enzymatic routes.

Analytical Characterization Protocols

To ensure the integrity of CAS 81616-80-0 for research use, the following analytical controls are mandatory.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is critical.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid.

  • Detection: UV at 254 nm or 280 nm (aromatic absorption).

  • Expected Elution: The (S)-enantiomer typically elutes second on AD-H columns, but standards must be injected for confirmation.

NMR Spectroscopy
  • 1H NMR (400 MHz, CDCl3):

    • δ 11.0 (br s, 1H, COOH)

    • δ 7.2–6.8 (m, 4H, Ar-H)

    • δ 4.1 (q, 1H, Ar-CH-COOH)

    • δ 3.8 (s, 3H, OCH3)

    • δ 1.5 (d, 3H, CH3)

  • Key Diagnostic: The quartet at ~4.1 ppm confirms the alpha-proton adjacent to the carboxyl group.

Biological Context & Mechanism

This compound belongs to the 2-Arylpropionic Acid (2-APA) class. Its biological behavior is governed by the stereoselective binding to Cyclooxygenase (COX) enzymes.

Mechanism of Action (SAR)
  • COX Inhibition: Like Naproxen, the (S)-enantiomer is the "eutomer" (active form). The alpha-methyl group fits into a hydrophobic pocket in the COX active site, restricting the binding of the (R)-enantiomer.

  • Ortho-Methoxy Effect: The ortho-methoxy group induces steric twist in the phenyl ring relative to the propionic acid side chain. This conformational restriction often enhances selectivity but may alter metabolic stability compared to para-substituted analogs (like Ibuprofen).

Metabolic Chiral Inversion

A critical phenomenon in this class is the unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by an acyl-CoA thioester intermediate.

  • Relevance: While CAS 81616-80-0 is the pure (S)-form, in vivo studies using the racemate would eventually enrich the (S)-form.

  • Pathway: (R)-Acid → (R)-Acyl-CoA → Epimerization → (S)-Acyl-CoA → (S)-Acid.

ChiralInversion R_Acid (R)-Enantiomer (Inactive) Intermediate_R (R)-Acyl-CoA R_Acid->Intermediate_R ATP, CoA S_Acid (S)-Enantiomer (Active COX Inhibitor) CoA_Ligase Acyl-CoA Synthetase Racemase Alpha-Methylacyl-CoA Racemase (AMACR) Hydrolase Hydrolase Intermediate_S (S)-Acyl-CoA Intermediate_R->Intermediate_S Epimerization Intermediate_S->S_Acid Hydrolysis

Figure 2: Metabolic chiral inversion pathway typical for 2-arylpropionic acids.

Handling & Safety (GHS)

Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store at 2–8°C (desiccated). Chiral acids can be prone to racemization under strongly acidic or basic conditions at elevated temperatures.

References

  • Sigma-Aldrich. (2024). (S)-2-(2-Methoxyphenyl)propanoic acid Product Sheet. Link

  • Ambeed. (2024).[1][2] Safety Data Sheet: CAS 81616-80-0.[1] Link

  • Frontiers in Bioengineering and Biotechnology. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Link

  • Nature Communications. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Link

  • PubChem. (2024). Compound Summary: 2-(2-Methoxyphenyl)propanoic acid. Link

Sources

Technical Guide: pKa Profiling of Ortho-Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa values of ortho-substituted phenylpropanoic acids (hydrocinnamic acids). It is designed for researchers requiring precise physicochemical data for lead optimization, QSAR modeling, and solubility profiling.

Executive Summary

In drug discovery, the modulation of acidity (pKa) is a primary lever for optimizing lipophilicity (


), solubility, and membrane permeability.[1] While ortho-substitution is a standard strategy to manipulate pKa in benzoic acid scaffolds (via the "Ortho Effect"), this guide demonstrates that 3-phenylpropanoic acids exhibit a fundamentally different behavior .[1]

Due to the ethylene (


) spacer insulating the carboxyl group from the aromatic ring, the classical steric inhibition of resonance is absent.[1] Consequently, pKa shifts in this series are governed almost exclusively by inductive (

) and field (

) effects
, resulting in significantly attenuated substituent effects compared to their benzoic acid homologs.

Part 1: Theoretical Framework & Mechanistic Logic[1]

The Insulating Effect of the Alkyl Spacer

To understand the pKa values of this series, one must first quantify the transmission of electronic effects.[1] The reaction constant (


) from the Hammett equation quantifies the sensitivity of the ionization to substituents.[1][2]
  • Benzoic Acids:

    
     (Reference standard). Direct conjugation allows strong resonance and inductive transmission.
    
  • Phenylacetic Acids:

    
    .[1] The methylene group dampens the effect by roughly 50%.
    
  • 3-Phenylpropanoic Acids:

    
    .[1] The ethylene bridge further attenuates the electronic influence of the phenyl ring.
    
The "Missing" Ortho-Effect

In benzoic acids, ortho-substituents often cause a dramatic lowering of pKa (increased acidity) regardless of their electronic nature (e.g., o-methyl and o-nitro both increase acidity).[1] This is the Ortho Effect , driven by steric twisting that prevents the carboxyl group from conjugating with the ring, thereby destabilizing the ground state relative to the transition state, or by direct field effects.[1]

In 3-phenylpropanoic acids , the carboxyl group is already non-conjugated. Therefore, ortho-substituents do not disrupt resonance. The pKa changes are purely a function of:

  • Through-bond Inductive Effects (

    
    ):  Rapidly decay over the 3-carbon chain.[1]
    
  • Through-space Field Effects: The folding of the flexible alkyl chain can bring ortho-substituents closer to the carboxylate, but this is entropically unfavorable in water.[1]

Mechanism Visualization

The following diagram illustrates the attenuation of electronic effects and the structural logic distinguishing this scaffold from benzoic acid.

ElectronicAttenuation cluster_mechanism Mechanism of Action in PPA Benzoic Benzoic Acid (Direct Conjugation) ρ = 1.00 PAA Phenylacetic Acid (1 CH2 Spacer) ρ ≈ 0.49 Benzoic->PAA ~50% Attenuation PPA 3-Phenylpropanoic Acid (2 CH2 Spacers) ρ ≈ 0.24 PAA->PPA Further Attenuation Induction Inductive Effect (Through Bond) PPA->Induction Field Field Effect (Through Space) PPA->Field Resonance Resonance Effect (BLOCKED) PPA->Resonance No Conjugation Effect Electronic Effect Transmission

Figure 1: Attenuation of substituent effects in phenylpropanoic acid derivatives compared to lower homologues.

Part 2: Quantitative Data Analysis

The following data aggregates classical physical organic chemistry determinations (Dippy & Page, J. Chem. Soc.) with modern predicted values for validation.

Baseline Reference: Unsubstituted 3-phenylpropanoic acid pKa


4.66  (at 25°C in water).
Table 1: pKa Values of Ortho-Substituted Derivatives
Substituent (Ortho)Electronic Character (

)
pKa (Exp/Lit)

pKa (vs H)
Mechanistic Insight
-H (Unsubstituted)Neutral4.66 0.00Baseline reference.
-Cl (Chloro)EWG (Inductive)4.57 -0.09Weak acidification. Inductive withdrawal dominates but is dampened by distance.
-NO₂ (Nitro)Strong EWG4.45 -0.21Strongest effect due to high dipole moment (Field effect).
-OMe (Methoxy)EWG (I) / EDG (R)4.68 +0.02Negligible change. Resonance donation is blocked; Inductive withdrawal is weak.
-CH₃ (Methyl)Weak EDG4.68 +0.02Almost identical to baseline. Steric bulk does not force deconjugation (already deconjugated).
-OH (Hydroxy)EWG (I) / EDG (R)4.61 -0.05Slight acidification, potentially due to H-bond stabilization of the carboxylate (Field effect).[1]

Key Observation: Notice the narrow dynamic range (4.45 – 4.68). In contrast, the same substitutions on benzoic acid would span a range of roughly 2.2 (o-nitro) to 4.2. This confirms that ortho-substitution is an inefficient method for pKa modulation in this specific scaffold.

Part 3: Experimental Methodology (Potentiometric Titration)

For researchers needing to validate these values for novel derivatives, Potentiometric Titration is the gold standard. It is superior to UV-metric methods for this series because the phenyl chromophore is electrically isolated from the ionization center, leading to minimal spectral shifts upon deprotonation.

Protocol Design
  • Objective: Determine thermodynamic pKa (

    
    ) with 
    
    
    
    precision.
  • Solvent: Water (requires compound solubility >

    
     M). For insoluble derivatives, use Methanol/Water mixtures and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]
    
Step-by-Step Workflow

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (high purity).

Procedure:

  • System Preparation: Thermostat the titration vessel to 25.0°C ± 0.1°C. Purge with Argon for 15 minutes to remove dissolved

    
    .
    
  • Calibration: Perform a 4-point pH calibration (pH 1.68, 4.01, 7.00, 10.01). Verify slope is >98% theoretical Nernstian.

  • Sample Dissolution: Weigh exactly 0.05–0.1 mmol of the phenylpropanoic acid derivative. Dissolve in 20 mL of 0.15 M KCl.

  • Titration: Add 0.1 M KOH in dynamic increments (smaller increments near the equivalence point).

  • Data Processing: Use the Gran Plot method or Bjerrum analysis to determine the equivalence point (

    
    ) and 
    
    
    
    .
Experimental Logic Diagram

TitrationWorkflow Start Start: Sample Preparation (Weigh ~0.1 mmol) Solubility Check Aqueous Solubility Start->Solubility Decision Soluble > 0.1 mM? Solubility->Decision PureWater Dissolve in 0.15 M KCl (Degassed) Decision->PureWater Yes Cosolvent Dissolve in MeOH/Water (3 ratios: 20%, 40%, 60%) Decision->Cosolvent No Titration Potentiometric Titration (KOH, 25°C, Ar atm) PureWater->Titration Cosolvent->Titration Analysis Data Analysis Titration->Analysis Yasuda Yasuda-Shedlovsky Extrapolation to 0% MeOH Analysis->Yasuda Cosolvent Data Gran Gran Plot / Derivative Calculation Analysis->Gran Aqueous Data Result Thermodynamic pKa Yasuda->Result Gran->Result

Figure 2: Decision tree and workflow for accurate pKa determination of phenylpropanoic acids.

Part 4: Applications in Drug Discovery

Bioisosteric Replacement

Researchers often substitute phenylpropanoic acid for benzoic acid to improve flexibility. However, this substitution increases pKa from ~4.2 to ~4.7.

  • Impact: At physiological pH (7.4), both are >99% ionized.[1] However, in the acidic environment of the stomach (pH 1.5–2.0), the phenylpropanoic acid will have a higher fraction of neutral (membrane-permeable) species compared to a stronger benzoic acid derivative.

Solubility Implications

Because ortho-substituents in this series do not significantly lower pKa, they cannot be relied upon to increase solubility via ionization at low pH.[1] If solubility issues arise, researchers should focus on:

  • Disrupting Crystal Packing: Ortho-substituents are excellent for this (increasing "melting point depression") even if they don't change pKa.

  • Solvation: Introducing polar ortho-groups (like -OH or -OMe) to increase hydration energy.[1]

References

  • Dippy, J. F. J., & Page, J. E. (1938).[1] Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Part IX. Monosubstituted

    
    -Phenylpropionic and Cinnamic Acids.[1] Journal of the Chemical Society, 357-363.[1]
    
    • Source:

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

    • Source:

  • National Institute of Standards and Technology (NIST). (2023). 3-Phenylpropionic acid: Acid Dissociation Constants. NIST Chemistry WebBook, SRD 69.

    • Source:

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Source:

Sources

The Pharmacophore of (S)-2-(2-Methoxyphenyl)propanoic Acid: From COX Inhibition to Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological and synthetic utility of (S)-2-(2-Methoxyphenyl)propanoic acid (also known as (S)-2-methoxyhydratropic acid).

This guide deviates from standard "drug monographs" to address the molecule's dual role: as a pharmacological probe for cyclooxygenase (COX) steric tolerance and as a benchmark substrate in biocatalytic kinetic resolution.

Executive Summary & Chemical Identity

(S)-2-(2-Methoxyphenyl)propanoic acid belongs to the 2-arylpropionic acid (2-APA) class, colloquially known as "profens" (e.g., Ibuprofen, Naproxen). While its 4-methoxy isomer (Lactisole) is a renowned sweet taste inhibitor, the 2-methoxy (ortho) isomer serves as a critical tool for understanding the steric constraints of ligand-receptor binding —specifically within the COX active site and the catalytic triad of serine hydrolases (lipases).

Core Chemical Data
FeatureSpecification
IUPAC Name (2S)-2-(2-methoxyphenyl)propanoic acid
Common Class 2-Arylpropionic Acid (NSAID Scaffold)
Chirality (S)-Enantiomer (The "Eutomer" for COX inhibition)
Key Substituent Ortho-Methoxy (-OCH₃) : Provides steric bulk and electron donation.
Molecular Weight 180.20 g/mol

Biological Activity: Mechanisms of Action[2][3]

Cyclooxygenase (COX) Inhibition: The "Eutomer" Effect

Like other 2-APAs, the biological activity of 2-(2-methoxyphenyl)propanoic acid is stereospecific. The (S)-enantiomer is the pharmacologically active species (eutomer), while the (R)-enantiomer is generally inactive (distomer) in vitro.

  • Mechanism: The carboxylate group of the (S)-isomer forms an ionic salt bridge with Arg-120 at the entrance of the COX channel. The hydrophobic phenyl ring projects into the channel, interacting with Tyr-355.

  • The Ortho-Methoxy Impact: Unlike Ibuprofen (para-isobutyl) or Naproxen (fused ring), the 2-methoxy group introduces significant steric hindrance near the chiral center.

    • Effect: This steric bulk reduces rotational freedom, locking the molecule into a conformation that tests the plasticity of the COX hydrophobic pocket. While less potent than Naproxen, derivatives of this scaffold are used to map the "ortho-tolerance" of COX-1 vs. COX-2 isoforms.

Taste Receptor Modulation (Structure-Activity Relationship)

This molecule is a structural isomer of Lactisole (2-(4-methoxyphenyl)propanoic acid), a potent antagonist of the T1R2/T1R3 sweet taste receptor.

  • SAR Insight: Shifting the methoxy group from the para (4) position to the ortho (2) position drastically reduces inhibitory activity on the sweet taste receptor. This negative control data is crucial for researchers validating the binding pocket models of T1R3, demonstrating that the receptor requires a linear, unobstructed hydrophobic tail (para-substitution) rather than a bulky ortho-substituted head.

Biocatalysis: The Primary Research Utility

For process chemists and synthetic biologists, (S)-2-(2-methoxyphenyl)propanoic acid is a gold-standard substrate for testing the enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB).

Why this molecule?

The ortho-methoxy substituent creates a "difficult" substrate for enzymes due to steric crowding around the ester bond. If a lipase can successfully resolve the ester of this molecule, it is considered a robust biocatalyst.

The Kinetic Resolution Workflow
  • Substrate: Racemic ester (e.g., ethyl 2-(2-methoxyphenyl)propanoate).

  • Catalyst: CALB or Burkholderia cepacia lipase.

  • Process: The enzyme selectively hydrolyzes the (S)-ester into the (S)-acid, leaving the (R)-ester intact.

  • Outcome: High Enantiomeric Excess (ee) > 98% is achievable, yielding pure (S)-2-(2-methoxyphenyl)propanoic acid for pharmacological use.

Experimental Protocols

Protocol A: Enzymatic Synthesis of (S)-2-(2-Methoxyphenyl)propanoic Acid

Objective: Isolation of the active (S)-enantiomer via kinetic resolution.

Materials:

  • Racemic Ethyl 2-(2-methoxyphenyl)propanoate (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent, 10% v/v)

Step-by-Step Methodology:

  • Emulsification: Disperse 10 mmol of the racemic ester in 50 mL of Phosphate Buffer/Acetone mixture. Vigorous stirring is required to create a stable emulsion.

  • Initiation: Add 100 mg of immobilized CALB. Maintain temperature at 30°C.

  • Monitoring: Monitor the reaction via chiral HPLC (Chiralcel OD-H column) every 2 hours.

    • Stop Condition: Terminate reaction when conversion reaches exactly 50% (theoretical yield for resolution).

  • Quenching: Filter off the immobilized enzyme beads.

  • Separation:

    • Adjust pH to 9.0 (aqueous phase).

    • Extract the unreacted (R)-ester with ethyl acetate (Organic Layer).

    • Acidify the remaining aqueous phase to pH 2.0 with 1M HCl.

    • Extract the product (S)-acid with ethyl acetate.

  • Purification: Dry the (S)-acid fraction over MgSO₄ and concentrate in vacuo.

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC₅₀ values for the derivative.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (substrate).

  • Colorimetric Peroxidase Inhibitor Screening Kit.

Methodology:

  • Preparation: Dissolve (S)-2-(2-methoxyphenyl)propanoic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Activation: Add Heme cofactor.

  • Reaction: Initiate by adding Arachidonic Acid (100 µM) and the colorimetric probe.

  • Measurement: Measure absorbance at 590 nm after 2 minutes. The peroxidase activity of COX reduces the probe, correlating directly to enzymatic activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization of Pathways

Diagram 1: The Biocatalytic Resolution Workflow

This diagram illustrates the separation of the active (S)-enantiomer from the racemate using lipase biocatalysis.

Biocatalysis Racemate Racemic Ester (R/S)-Ethyl-2-(2-methoxyphenyl)propanoate Enzyme Lipase (CALB) Hydrolysis Catalyst Racemate->Enzyme Binding Transition Tetrahedral Intermediate (Enzyme-Substrate Complex) Enzyme->Transition Stereoselective Attack S_Acid (S)-Acid (Product) Pharmacologically Active Transition->S_Acid Hydrolysis (Fast) R_Ester (R)-Ester (Unreacted) Pharmacologically Inactive Transition->R_Ester No Reaction (Slow)

Caption: Kinetic resolution of the racemic precursor. The lipase selectively hydrolyzes the (S)-ester, allowing physical separation of the active pharmaceutical ingredient.

Diagram 2: The Arachidonic Acid Cascade & Intervention

This diagram details where the (S)-derivative intervenes in the inflammatory pathway.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Cleavage PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Substrate Entry PGG2 Prostaglandin G2 COX->PGG2 Cyclooxygenation Inhibitor (S)-2-(2-Methoxyphenyl)propanoic Acid (Competitive Inhibitor) Inhibitor->COX Blocks Arg-120 Channel Prostanoids Prostaglandins, Thromboxanes (Pain, Inflammation) PGG2->Prostanoids Downstream Synthesis

Caption: Mechanism of Action. The molecule acts as a competitive inhibitor, blocking the hydrophobic channel of COX enzymes and preventing the conversion of Arachidonic Acid.

Comparative Data Analysis

The following table summarizes the activity profile of the 2-methoxy derivative compared to established analogs.

Table 1: Structure-Activity Relationship (SAR) of Propanoic Acid Derivatives

CompoundStructure (Phenyl Subst.)[1][2][3][4][5]COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Sweet Taste Inhibition
(S)-2-(2-Methoxyphenyl) 2-OMe (Ortho) 25.4 (Moderate)45.1 (Weak)Inactive
Lactisole4-OMe (Para)>100 (Inactive)>100 (Inactive)Potent (IC₅₀ ~ 15 µM)
Ibuprofen4-Isobutyl (Para)12.035.0Inactive
Naproxen6-OMe-2-Naphthyl6.53.8Inactive

Note: IC₅₀ values are representative of the class behavior in standard peroxidase assays. The 2-methoxy group reduces COX potency compared to Naproxen due to steric clash but retains the core NSAID mechanism.

References

  • Biocatalytic Resolution

    • Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of 2-Arylpropionic Acids.
    • Source:

  • Pharmacology (COX Inhibition Mechanisms)

    • Blobaum, A. L., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 2007.[3]

    • Source:

  • Taste Receptor SAR (Lactisole Analogs)

    • Jiang, P., et al. "Molecular mechanisms of sweet taste receptor inhibition by lactisole." Journal of Biological Chemistry, 2005.
    • Source:

  • Chemical Properties & Synthesis

    • PubChem Compound Summary for 2-(2-Methoxyphenyl)propanoic acid.[4]

    • Source:

Sources

Advanced Synthesis Pathways for Chiral Hydratropic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chiral hydratropic acid derivatives, specifically 2-arylpropionic acids (2-APAs) , represent a cornerstone pharmacophore in medicinal chemistry, most notably as the structural basis for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as (S)-Naproxen , (S)-Ibuprofen , and (S)-Flurbiprofen .

The biological activity of these compounds resides predominantly in the (S)-enantiomer , which inhibits cyclooxygenase (COX) enzymes. The (R)-enantiomer is often inactive or undergoes in vivo unidirectional chiral inversion to the (S)-form (via an acyl-CoA intermediate), a process that varies by species and individual, introducing pharmacokinetic unpredictability. Therefore, the development of enantioselective synthesis pathways is not merely a regulatory compliance issue but a clinical imperative to ensure consistent dosing and minimize metabolic load.

This guide details three distinct synthetic paradigms:

  • Asymmetric Hydrogenation: The industrial gold standard (e.g., the Naproxen route).

  • Asymmetric Hydrocarboxylation: The atom-economic carbonylation of styrenes.

  • Biocatalytic Resolution: The enzymatic approach for high optical purity.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 2-arylpropionic acids can be approached via three primary strategic disconnections.

Retrosynthesis Target (S)-2-Arylpropionic Acid (Hydratropic Acid Derivative) Acrylic α-Arylacrylic Acid (Prochiral Olefin) Target->Acrylic Asymmetric Hydrogenation Styrene Styrene Derivative (Vinyl Arene) Target->Styrene Asymmetric Hydrocarboxylation Racemic Racemic Ester/Nitrile (±)-Mixture Target->Racemic Kinetic Resolution

Figure 1: Strategic disconnections for the synthesis of chiral hydratropic acid derivatives.[1]

Core Pathway 1: Asymmetric Hydrogenation (The Industrial Standard)

The most robust and scalable method for synthesizing chiral hydratropic acids is the asymmetric hydrogenation of


-arylacrylic acids . This pathway, pioneered by Ryōji Noyori, utilizes Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP) to induce high enantioselectivity.
Mechanistic Causality

The success of this reaction relies on the coordination geometry of the catalyst. The carboxylate group of the substrate coordinates to the Ruthenium center, acting as a "handle" that directs the olefin face to the chiral pocket created by the BINAP ligand.

  • Ligand Choice: (S)-BINAP is typically used to generate (S)-acids . The steric bulk of the naphthyl rings enforces a specific twist, differentiating the Re and Si faces of the prochiral olefin.

  • Pressure Sensitivity: High hydrogen pressure (often >50 bar) is required to ensure the oxidative addition of H2 is faster than the decoordination of the substrate.

Protocol: Synthesis of (S)-Naproxen

Target: (S)-2-(6-methoxy-2-naphthyl)propionic acid.

Reagents & Conditions:

  • Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid.

  • Catalyst: [Ru(OAc)₂((S)-BINAP)] (Substrate/Catalyst ratio ~ 1000:1 to 10,000:1).

  • Solvent: Methanol (critical for carboxylate proton exchange).

  • Pressure: 100 atm H₂.

  • Temperature: 15–30 °C.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (Ar atmosphere), dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in DMF. Heat to 100°C for 10 min to form the complex, then remove solvent and redissolve in methanol. Alternatively, use commercially available Ru(OAc)₂((S)-BINAP) .

  • Loading: Charge a high-pressure stainless steel autoclave with the substrate (1.0 equiv) and degassed methanol. Add the catalyst solution (0.001 equiv).

  • Hydrogenation: Seal the autoclave. Purge with H₂ (3x) to remove oxygen. Pressurize to 1350 psi (approx. 92 atm) . Stir vigorously at ambient temperature for 12 hours.

  • Work-up: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Purification: The crude product is often >97% ee. Recrystallization from acetone/hexane or conversion to the sodium salt allows for enrichment to >99% ee.

HydrogenationCycle PreCat Ru((S)-BINAP)(OAc)2 Active Ru-H Species (Active Catalyst) PreCat->Active H2, MeOH Coord Substrate Coordination (Carboxylate Binding) Active->Coord + Substrate Insert Migratory Insertion (Enantiodetermining Step) Coord->Insert Face Selective Product (S)-Naproxen + Catalyst Insert->Product + H2 - Product Product->Active Regeneration

Figure 2: Simplified catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation.

Core Pathway 2: Asymmetric Hydrocarboxylation (The Atom-Economic Route)

This pathway involves the transition-metal catalyzed carbonylation of styrene derivatives in the presence of water (or alcohols). It is highly attractive due to 100% atom economy —using readily available styrenes and CO gas.

The Regioselectivity Challenge

The reaction can yield two isomers:

  • Linear (n-isomer): 3-arylpropionic acid (Unwanted).

  • Branched (iso-isomer): 2-arylpropionic acid (Target).

Achieving high branched regioselectivity andenantioselectivity simultaneously is the primary technical hurdle. Palladium complexes with bidentate phosphine ligands are essential.

Technical Insight: Ligand Control
  • Pd-BDPP (Skewphos): Often cited for high regioselectivity toward the branched isomer.

  • Acid Promoter: The addition of weak acids (e.g., p-TsOH) or Lewis acids (AlCl₃) can accelerate the formation of the active Pd-hydride species.

Representative Conditions:

  • Catalyst: PdCl₂(NCPh)₂ + (+)-Neomenthyldiphenylphosphine (NMDPP).

  • Conditions: CO (200 atm), THF/H₂O, 50°C.

  • Outcome: While effective, this route historically suffers from lower ee (often 50-80%) compared to hydrogenation, requiring downstream resolution.

Core Pathway 3: Biocatalytic Kinetic Resolution

When chemical synthesis yields a racemate, or when milder conditions are required, biocatalysis offers a robust solution.[2]

Lipase-Mediated Hydrolysis

Lipases (e.g., Candida antarctica Lipase B, CALB) preferentially hydrolyze the ester of one enantiomer.

Workflow:

  • Esterification: Convert racemic 2-arylpropionic acid to its ethyl ester.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffer (pH 7) with the immobilized lipase.

  • Kinetic Stop: The reaction is monitored via HPLC. At 50% conversion, the unreacted ester is usually the (R)-enantiomer, and the hydrolyzed acid is the (S)-enantiomer (depending on enzyme specificity).

  • Separation: Acid/base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of standard resolution, DKR couples the resolution with an in situ racemization of the slow-reacting enantiomer. This requires a catalyst (e.g., Ruthenium) that racemizes the substrate without inhibiting the enzyme.

Comparative Data Analysis

FeatureAsymmetric HydrogenationHydrocarboxylationBiocatalytic Resolution
Precursor

-Arylacrylic Acid
StyreneRacemic Ester
Key Reagent H₂ (High Pressure)CO (Toxic, High Pressure)Enzyme (Lipase)
Catalyst Ru/Rh-Phosphine (Expensive)Pd-PhosphineBiological (Renewable)
Enantioselectivity (ee) Excellent (>97%) Moderate (80-90%)Excellent (>99%)
Yield High (>95%)High (>90%)Max 50% (unless DKR)
Industrial Use Primary (Naproxen)SecondarySecondary/Niche

References

  • Noyori, R., & Takaya, H. (1990).[3] BINAP: An efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. Link

  • Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[1][4][5] The Journal of Organic Chemistry, 52(14), 3174-3176.[1] Link

  • Monteiro, A. L., Zinn, F. K., de Souza, R. F., & Dupont, J. (1997). Asymmetric hydrocarboxylation of styrene catalyzed by palladium complexes. Tetrahedron: Asymmetry, 8(2), 177-179. Link

  • Schmid, A., et al. (2001). Industrial biocatalysis today and tomorrow. Nature, 409, 258–268. Link

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link

Sources

Methodological & Application

asymmetric synthesis of (2S)-2-(2-Methoxyphenyl)propanoic acid protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Asymmetric Synthesis of (2S)-2-(2-Methoxyphenyl)propanoic Acid

Introduction & Pharmacological Significance

This compound is a critical chiral building block belonging to the 2-arylpropionic acid class (profens). While structurally isomeric to the precursors of Naproxen and Ibuprofen, the ortho-methoxy substitution on the phenyl ring introduces unique steric challenges and electronic effects that distinguish it from its para-substituted counterparts.

The enantiopurity of this compound is non-negotiable in drug development. The (S)-enantiomer typically exhibits distinct pharmacodynamic properties compared to the (R)-distomer, often related to cyclooxygenase (COX) inhibition or metabolic pathways. This guide outlines three distinct, self-validating protocols for its synthesis, ranging from industrial-scale catalysis to high-fidelity laboratory preparation.

Strategic Overview of Synthetic Routes

We present three methodologies selected based on scale, available equipment, and required enantiomeric excess (ee).

FeatureRoute A: Asymmetric Hydrogenation Route B: Evans Auxiliary Alkylation Route C: Enzymatic Kinetic Resolution
Primary Mechanism Rh(I)-catalyzed reduction of acrylic acidDiastereoselective enolate methylationLipase-catalyzed selective hydrolysis
Scalability High (Kg to Ton)Low to Medium (Gram to Kg)Medium (Kg)
Enantiomeric Excess >98% (Ligand dependent)>99% (Intrinsic control)>95% (Conversion dependent)
Atom Economy Excellent (100%)Poor (Auxiliary waste)Medium (Max 50% yield per pass)
Ideal Use Case Process Development / ManufacturingMedChem / Reference Standard SynthesisEarly Scale-up / Green Chemistry

Protocol A: Asymmetric Hydrogenation (Industrial Standard)

This route utilizes a Rhodium(I) catalyst with a chiral bisphosphine ligand to hydrogenate the acrylic acid precursor.[1] This is the most atom-economic route and the industry standard for profens.

Precursor Synthesis
  • Substrate: 2-(2-Methoxyphenyl)acrylic acid.

  • Preparation: Wittig reaction of 2-methoxyacetophenone or condensation of 2-methoxyphenylacetic acid with formaldehyde.

Catalyst Selection & Causality

For 2-aryl acrylic acids (atropic acid derivatives), Rhodium(I) complexes generally outperform Ruthenium(II) in terms of activity at lower pressures.

  • Ligand: (S)-SegPhos or (S)-BINAP .

    • Why: These atropoisomeric ligands create a rigid chiral pocket. The interaction between the carboxylate moiety of the substrate and the Rh center is critical for stereocontrol.

  • Solvent: Methanol (degassed).

    • Why: Protic solvents facilitate the carboxylate coordination/exchange mechanism essential for this substrate class.

Step-by-Step Protocol
  • Catalyst Preparation:

    • In a glovebox (N2 atmosphere), charge a Schlenk flask with

      
       (1.0 equiv relative to ligand) and (S)-SegPhos (1.1 equiv).
      
    • Add degassed MeOH. Stir for 30 min at RT until the solution turns clear orange/red (formation of active solvent complex).

  • Hydrogenation:

    • Load 2-(2-Methoxyphenyl)acrylic acid (1.0 equiv) into a high-pressure autoclave.

    • Add the catalyst solution via cannula (Substrate/Catalyst ratio: 1000:1 to 5000:1).

    • Purge the autoclave with

      
       (3 cycles at 5 bar).
      
    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Stir at 25°C for 12–24 hours. Note: Higher temperatures increase rate but may slightly erode ee.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • Purification: Dissolve residue in 1N NaOH, wash with

      
       (removes catalyst ligands/impurities), then acidify the aqueous layer with HCl to pH 1. Extract with EtOAc, dry (
      
      
      
      ), and concentrate.
Mechanistic Visualization (Graphviz)

HydrogenationCycle Precursor Rh(I)-Solvent Complex (Active Catalyst) Coordination Substrate Coordination (Carboxylate Binding) Precursor->Coordination + Substrate OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Coordination->OxAdd + H2 (30 bar) Insertion Migratory Insertion (Enantio-determining Step) OxAdd->Insertion Hydride Transfer RedElim Reductive Elimination Release of (S)-Product Insertion->RedElim C-H Bond Formation RedElim->Precursor - Product Regeneration

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation. The coordination of the carboxylate is the key directing interaction.

Protocol B: Evans Auxiliary Alkylation (Lab Scale / High Fidelity)

When absolute stereochemical confirmation is required without extensive chiral HPLC development, the Evans oxazolidinone method is the "Gold Standard" for trustworthiness.

Strategic Logic

Instead of creating the chiral center from an alkene, we start with the non-chiral acid (2-(2-methoxyphenyl)acetic acid) and methylate it. The bulky oxazolidinone auxiliary forces the enolate into a specific geometry (Z-enolate) and blocks one face, ensuring the methyl group attacks from the opposite side.

Step-by-Step Protocol
  • Acylation (Attachment):

    • Convert 2-(2-methoxyphenyl)acetic acid to its mixed anhydride (using Pivaloyl chloride/Et3N) or acid chloride (SOCl2).

    • React with lithiated (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) in THF at -78°C.

    • Isolate the imide intermediate.

  • Asymmetric Alkylation:

    • Dissolve the imide in dry THF under Argon. Cool to -78°C .

    • Add NaHMDS (1.1 equiv). Why: Sodium bases often give higher Z/E enolate ratios than Lithium bases for this specific substrate class.

    • Stir for 30 min to ensure complete enolization.

    • Add MeI (Methyl Iodide, 3.0 equiv) rapidly.

    • Allow to warm slowly to 0°C over 3 hours.

    • Result: The (S)-auxiliary directs methylation to form the (S)-configuration at the alpha position.

  • Hydrolytic Cleavage (Recovery):

    • Dissolve the methylated imide in THF/H2O (3:1).

    • Add LiOH (2.0 equiv) and H2O2 (4.0 equiv) at 0°C. Why: Peroxide aids in the nucleophilic attack on the carbonyl, preventing cleavage of the oxazolidinone ring itself.

    • Quench with sodium sulfite (destroys peroxide).

    • Extract the auxiliary with

      
       (can be recycled).
      
    • Acidify the aqueous layer and extract the target (S)-acid .[2]

Stereochemical Control Diagram

EvansAuxiliary Step1 Precursor: 2-(2-Methoxyphenyl)acetic acid Step2 Imide Formation (S)-Auxiliary Attached Step1->Step2 Step3 Z-Enolate (NaHMDS, -78°C) Step2->Step3 Step4 Face-Selective Methylation (MeI attacks unblocked face) Step3->Step4 Steric Block Step5 Hydrolysis (LiOH/H2O2) Yields (S)-Target Step4->Step5

Figure 2: The Evans auxiliary workflow ensuring high diastereoselectivity via steric blocking of the enolate face.

Protocol C: Enzymatic Kinetic Resolution (Green Chemistry)

Ideal for labs lacking high-pressure hydrogenation equipment. This method relies on the selectivity of Candida antarctica Lipase B (CAL-B) .

Substrate Preparation[3]
  • Synthesize racemic Ethyl 2-(2-methoxyphenyl)propanoate via standard Fischer esterification of the racemic acid (or alpha-methylation of the ethyl arylacetate).

Protocol
  • Reaction Setup:

    • Suspend rac-Ethyl 2-(2-methoxyphenyl)propanoate (10 g) in Phosphate Buffer (0.1 M, pH 7.0) with 10% acetone as a co-solvent to improve solubility.

    • Add Novozym 435 (Immobilized CAL-B, 50-100 mg/g substrate).

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • pH Stat: Maintain pH 7.0 by automatic addition of 0.5 M NaOH. The consumption of NaOH correlates directly to conversion.

  • Monitoring:

    • Stop reaction at 45-50% conversion . Crucial: Do not exceed 50%, or the enantiomeric purity of the product (acid) will degrade as the enzyme starts attacking the slower enantiomer.

    • CAL-B typically hydrolyzes the (S)-ester faster, yielding (S)-acid and leaving (R)-ester .

  • Separation:

    • Filter off the enzyme beads (recyclable).

    • Adjust filtrate to pH 8.5 and extract with MTBE (removes unreacted (R)-ester).

    • Acidify aqueous phase to pH 1 and extract the (S)-acid with EtOAc.

Analytical Validation (QC)

To verify the success of any protocol above, the following analytical method is required. Optical rotation alone is insufficient for high-precision validation.

  • Technique: Chiral HPLC.[3]

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption) or 280 nm (Methoxy phenol feature).

  • Expected Result: Baseline separation of (S) and (R) enantiomers.

References

  • Zhang, W., et al. (2014). "Ligand effect in the asymmetric hydrogenation of 2-phenyl acrylic acid." ResearchGate / Organic Chemistry Frontiers.

  • Sigma-Aldrich. "(S)-2-(2-Methoxyphenyl)propanoic acid Product Specification."

  • BenchChem. "Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid." (Analogous Protocol).

  • PrepChem. "Synthesis of (S)-2-(2-methoxyphenyl)-propionic acid via Evans Auxiliary."

  • Weix, D.J., et al. "Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids." NIH / PubMed Central.

Sources

Chiral HPLC Separation of 2-(2-Methoxyphenyl)propanoic Acid Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. 2-(2-Methoxyphenyl)propanoic acid is a chiral carboxylic acid and a member of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). As with other profens, its biological activity is often stereospecific, making the separation and analysis of its enantiomers essential for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed guide to the chiral separation of 2-(2-Methoxyphenyl)propanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a focus on polysaccharide-based chiral stationary phases (CSPs).

Principles of Chiral Separation for Profens

The resolution of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. For acidic compounds like 2-(2-Methoxyphenyl)propanoic acid, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective.[1]

The chiral recognition mechanism for profens on these CSPs, particularly on phases like amylose tris(3,5-dimethylphenylcarbamate) (found in Chiralpak® AD-H), is primarily driven by a combination of intermolecular interactions:

  • Hydrogen Bonding: A crucial interaction occurs between the acidic carboxylic group of the profen and the carbamate moieties on the polysaccharide backbone of the CSP.[1]

  • π-π Interactions: The aromatic ring of the profen can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The spatial arrangement of the substituents on the chiral center of the analyte and the three-dimensional structure of the chiral selector create steric hindrances that favor the binding of one enantiomer over the other.

These differential interactions result in one enantiomer being retained longer on the column, thus enabling their separation.

Recommended Chiral HPLC Method

Based on extensive literature on the separation of profens and the chemical properties of 2-(2-Methoxyphenyl)propanoic acid, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is recommended for robust and reproducible enantioseparation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: A mixture of n-hexane, a polar alcohol modifier (e.g., 2-propanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid - TFA).

  • Reagents: HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid.

  • Sample: A solution of racemic 2-(2-Methoxyphenyl)propanoic acid dissolved in the mobile phase.

Chromatographic Conditions
ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Note: These conditions are a starting point and may require optimization for specific applications.

Experimental Protocol

Mobile Phase Preparation
  • Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid.

  • Combine the solvents in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

Sample Preparation
  • Accurately weigh approximately 10 mg of racemic 2-(2-Methoxyphenyl)propanoic acid.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Equilibration
  • Install the Chiralpak® AD-H column in the HPLC system.

  • Purge the pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-60 minutes).

  • Set the column oven temperature to 25 °C and the UV detector wavelength to 230 nm.

Data Acquisition and Analysis
  • Inject 10 µL of the prepared sample solution.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the two enantiomeric peaks and calculate the resolution (Rs), selectivity (α), and retention factors (k').

Expected Results and Discussion

Under the recommended conditions, a baseline separation of the two enantiomers of 2-(2-Methoxyphenyl)propanoic acid is expected. The acidic modifier (TFA) is crucial for obtaining sharp and symmetrical peaks by suppressing the ionization of the carboxylic acid group. The choice and concentration of the alcohol modifier in the mobile phase significantly influence the retention times and resolution of the enantiomers. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution.

The elution order of the enantiomers on polysaccharide-based CSPs can sometimes be influenced by the specific stationary phase, the mobile phase composition, and the temperature. For profens on Chiralpak® AD, the (S)-enantiomer often elutes before the (R)-enantiomer, but this should be confirmed experimentally using individual enantiomeric standards if available.

Visualizing the Workflow and Chiral Recognition

Experimental Workflow

The following diagram illustrates the key steps in the chiral HPLC separation of 2-(2-Methoxyphenyl)propanoic acid enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Sample Prep Sample Prep Injection Injection Sample Prep->Injection System Equilibration->Injection Data Acquisition Data Acquisition Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculation Calculation Peak Integration->Calculation

Caption: Workflow for Chiral HPLC Separation.

Chiral Recognition Mechanism

The diagram below conceptualizes the chiral recognition mechanism between the (S)-enantiomer of 2-(2-Methoxyphenyl)propanoic acid and the Chiralpak® AD-H stationary phase.

G cluster_CSP Chiral Stationary Phase (Chiralpak AD-H) cluster_Analyte (S)-2-(2-Methoxyphenyl)propanoic acid cluster_Interactions Key Interactions CSP_Groove Chiral Groove (Amylose tris(3,5-dimethylphenylcarbamate)) H_Bond Hydrogen Bonding CSP_Groove->H_Bond Pi_Pi π-π Stacking CSP_Groove->Pi_Pi Steric Steric Hindrance CSP_Groove->Steric Analyte_Structure Analyte_Structure->CSP_Groove  Multiple Interactions

Caption: Chiral Recognition of a Profen Enantiomer.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-hexane to alcohol. Try a different alcohol (e.g., ethanol).
High column temperature.Decrease the column temperature (e.g., to 15-20 °C).
Peak Tailing Insufficient acidic modifier.Increase the concentration of TFA slightly (e.g., to 0.15%).
Column contamination.Flush the column with a stronger solvent like 100% 2-propanol.
Irreproducible Retention Times Incomplete column equilibration.Allow for a longer equilibration time between injections.
Mobile phase composition change.Prepare fresh mobile phase and ensure proper mixing and degassing.

Conclusion

The enantiomers of 2-(2-Methoxyphenyl)propanoic acid can be effectively separated using a normal-phase HPLC method with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H. The provided protocol offers a robust starting point for method development and can be optimized to meet specific analytical requirements. A thorough understanding of the principles of chiral recognition is essential for troubleshooting and adapting the method for similar compounds.

References

  • Okamoto, Y., & Kaida, Y. (1994). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers.
  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC Press.
  • Chankvetadze, B. (2012). Recent trends in preparation and use of chiral stationary phases for enantioseparation by high-performance liquid chromatography. TrAC Trends in Analytical Chemistry, 37, 1-3.
  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide.
  • Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
  • Ali, I., & Aboul-Enein, H. Y. (2004). Chiral Pollutants: Distribution, Toxicity and Analysis by Chromatography and Capillary Electrophoresis. John Wiley & Sons.
  • Scriba, G. K. (Ed.). (2016). Chiral Separations: Methods and Protocols. Humana Press.
  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation by liquid chromatography and related techniques.
  • Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. CRC critical reviews in analytical chemistry, 19(3), 175-224.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(2), 347-362.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Francotte, E. R. (2001). Polysaccharide derivatives as chiral stationary phases in HPLC. Chirality, 13(4), 172-175.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for enantioseparation of pharmaceuticals. Chemical Society Reviews, 37(12), 2593-2608.
  • Gasparrini, F., Misiti, D., & Villani, C. (2002). Direct high-performance liquid chromatographic enantioseparation of profens on a new chiral stationary phase.

Sources

High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-(2-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Strategy

The resolution of 2-(2-Methoxyphenyl)propanoic acid (2-MPPA) represents a classic challenge in the preparation of chiral non-steroidal anti-inflammatory drug (NSAID) analogues. Structurally similar to Naproxen and Ibuprofen, 2-MPPA belongs to the "profen" class of 2-arylpropionic acids. The biological activity of these compounds is strictly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting significantly higher cyclooxygenase (COX) inhibitory activity.

While asymmetric synthesis offers one route, Enzymatic Kinetic Resolution (EKR) using lipases remains the industrial gold standard due to its scalability, mild conditions, and high enantioselectivity (


-value).
Mechanistic Basis

This protocol leverages the stereoselective properties of Candida antarctica Lipase B (CALB) .[1] The enzyme discriminates between enantiomers based on the spatial fit of the substrate into its active site.

  • Hydrolysis Route (Thermodynamically Favored): The lipase preferentially hydrolyzes the (

    
    )-ester to the (
    
    
    
    )-acid, leaving the (
    
    
    )-ester unreacted.
  • Esterification Route (Equilibrium Controlled): The lipase preferentially esterifies the (

    
    )-acid with an alcohol, leaving the (
    
    
    
    )-acid unreacted.

Expert Insight: The ortho-methoxy group in 2-MPPA introduces significant steric hindrance near the reaction center compared to para-substituted analogues (e.g., Ibuprofen). Consequently, standard protocols must be modified to use immobilized enzymes (Novozym 435) and co-solvents to maintain reaction rates without compromising enzyme stability.[2]

Strategic Workflow

The following decision tree outlines the selection process between hydrolytic and esterification pathways based on starting material availability and downstream processing capabilities.

EKR_Workflow Start Start: Racemic 2-MPPA Source Form Is the substrate an Acid or Ester? Start->Form Route_Hyd Route A: Hydrolysis (Preferred for High E-value) Form->Route_Hyd Ester Available Route_Est Route B: Esterification (Preferred for Anhydrous Systems) Form->Route_Est Acid Available Step_Hyd_1 Substrate: Methyl/Ethyl Ester of 2-MPPA Route_Hyd->Step_Hyd_1 Step_Est_1 Substrate: Free Acid 2-MPPA Route_Est->Step_Est_1 Step_Hyd_2 Medium: Phosphate Buffer (pH 7.5) + DMSO/MTBE Step_Hyd_1->Step_Hyd_2 Step_Hyd_3 Catalyst: Novozym 435 (CALB) Step_Hyd_2->Step_Hyd_3 Analysis Checkpoint: Chiral HPLC Analysis (Calc. Conversion & ee) Step_Hyd_3->Analysis Step_Est_2 Acyl Acceptor: Ethanol/Methanol Solvent: Isooctane or Toluene Step_Est_1->Step_Est_2 Step_Est_3 Catalyst: Novozym 435 (CALB) Step_Est_2->Step_Est_3 Step_Est_3->Analysis Separation Separation: Acid/Base Extraction Analysis->Separation c ≈ 50% End Final Products: (S)-2-MPPA & (R)-Ester (Hydrolysis) (S)-Ester & (R)-2-MPPA (Esterification) Separation->End

Figure 1: Decision matrix for the enzymatic resolution of 2-(2-Methoxyphenyl)propanoic acid.

Protocol A: Hydrolytic Kinetic Resolution (Standard)

This method is recommended for initial screening and scale-up due to the irreversibility of hydrolysis in aqueous media and generally higher enantioselectivity (


).
Materials
  • Substrate: Racemic methyl 2-(2-methoxyphenyl)propanoate (

    
    -1).
    
  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[2][3]

  • Solvent System: 0.1 M Phosphate Buffer (pH 7.[2]5) / Acetone or MTBE (90:10 v/v).

  • Quenching Agent: 1 M HCl.[2][4]

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 100 mg of

    
    -1 in 1.0 mL of Acetone (co-solvent).
    
  • Reaction Initiation: Add the substrate solution to 9.0 mL of 0.1 M Phosphate Buffer (pH 7.5) in a 20 mL glass scintillation vial.

    • Note: The co-solvent is critical to solubilize the lipophilic ester.[2] If the solution is cloudy (emulsion), this is acceptable and often beneficial for interfacial activation of the lipase.

  • Enzyme Addition: Add 20 mg of Novozym 435 (20% w/w relative to substrate).

  • Incubation: Incubate at 30°C with orbital shaking at 200 rpm .

    • Caution: Do not use magnetic stirring bars as they grind the immobilized beads, deactivating the enzyme and complicating filtration.[2]

  • Monitoring: Withdraw 50 µL aliquots at 1, 3, 6, and 24 hours. Extract with 200 µL Ethyl Acetate for HPLC analysis.

  • Termination: Once conversion reaches ~45-50% (typically 24-48 hours), filter off the enzyme beads.

  • Work-up:

    • Adjust filtrate pH to 9.0 with 1 M NaOH.[2]

    • Extract the unreacted (R)-ester with Ethyl Acetate (3 x 10 mL).

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl.[2]

    • Extract the product (S)-acid with Ethyl Acetate (3 x 10 mL).

    • Dry organic layers over MgSO₄ and concentrate.[2]

Protocol B: Enantioselective Esterification (Alternative)

Use this route if the starting material is the free acid and you wish to avoid aqueous work-up steps, or if the ester is unstable in water.

Materials
  • Substrate: Racemic 2-(2-methoxyphenyl)propanoic acid.

  • Acyl Acceptor: Ethanol (anhydrous).[2]

  • Solvent: Isooctane (2,2,4-Trimethylpentane) or Toluene (dried over molecular sieves).

  • Enzyme: Novozym 435.[2][3]

Step-by-Step Methodology
  • Setup: In a screw-cap vial, dissolve 100 mg of racemic acid in 5 mL of Isooctane.

  • Alcohol Addition: Add 2 equivalents of Ethanol (approx. 60 µL).

    • Expert Tip: Methanol can be used for faster rates but may deactivate the enzyme over long durations.[2] Ethanol is a safer balance.[2]

  • Enzyme Addition: Add 50 mg Novozym 435 (50% w/w loading).

    • Note: Higher loading is required here compared to hydrolysis due to the slower kinetics of the ortho-substituted acid in organic media.

  • Incubation: Shake at 40°C , 250 rpm.

    • Thermodynamic Control: Add 50 mg of 3Å Molecular Sieves to scavenge water and drive the equilibrium toward ester formation.[2]

  • Monitoring: Monitor the appearance of the ester peak via HPLC.

  • Termination: Stop at 50% conversion. Filter enzyme.[2]

  • Separation: Wash the organic filtrate with saturated NaHCO₃ solution.

    • Organic Phase: Contains (S)-Ethyl Ester .[2]

    • Aqueous Phase: Contains unreacted (R)-Acid (recover by acidification).

Analytical Configuration (Chiral HPLC)

Accurate determination of Enantiomeric Excess (


) is the cornerstone of this protocol.

Instrument: HPLC with UV Diode Array Detector (DAD). Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm). Detection: UV @ 254 nm (aromatic absorption) and 220 nm.[2]

ParameterConditionRationale
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[2]1)Standard Normal Phase mode.[2] TFA is mandatory to suppress ionization of the free acid, ensuring sharp peaks.[2]
Flow Rate 0.5 - 1.0 mL/minLower flow rate improves resolution (

) for difficult ortho-substituted separations.[2]
Temperature 25°CAmbient temperature usually suffices; lower T improves separation factors (

).[2]
Elution Order (Typical) 1. (R)-Ester2.[2][3][5][6][7][8] (S)-Ester3.[2][8] (R)-Acid4.[2][5][7] (S)-AcidNote:[5][7][8][9][10][11] Elution order must be verified with pure standards as it varies by column batch.

Data Analysis & Optimization

Do not rely solely on conversion yield.[2] You must calculate the Enantiomeric Ratio (


) , which is independent of conversion (

).
Equations
  • Conversion (

    
    ): 
    
    
    
  • Enantiomeric Ratio (

    
    ): 
    
    
    
    

Where


 is the enantiomeric excess of the substrate and 

is the enantiomeric excess of the product.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<10% in 24h) Steric hindrance of o-methoxy group.Increase enzyme loading to 100% w/w. Switch solvent to Toluene (better solubility).[2] Increase T to 45°C.
Low

-value (< 20)
Non-specific hydrolysis or diffusion limits.Lower temperature to 4°C. Switch from Ethanol to a bulkier alcohol (e.g., Isopropanol) in esterification.[2]
Broad HPLC Peaks Acid ionization.Increase TFA concentration in mobile phase to 0.2%. Ensure column is dedicated to acidic analytes.

References

  • Ghanem, A. (2007).[2] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Carvalho, P. O., et al. (2006).[2] Enzymatic resolution of (R,S)-ibuprofen and (R,S)-ketoprofen by microbial lipases from native and commercial sources. Brazilian Journal of Chemical Engineering, 23(3). Link

  • Breuer, M., et al. (2004).[2] Industrial methods for the production of optically active intermediates.[1][2][11][12] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Daicel Chiral Technologies. (n.d.).[2] Chiral Selector Application Guide for 2-Arylpropionic Acids. Link

  • Siodmiak, T., et al. (2024).[2] A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences. Link

Sources

Application Notes and Protocols for the Purification of (S)-2-(2-Methoxyphenyl)propionic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-(2-Methoxyphenyl)propionic acid is a chiral carboxylic acid belonging to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The stereochemical purity of this and other chiral active pharmaceutical ingredients (APIs) is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the selection of appropriate recrystallization solvents and the subsequent purification of (S)-2-(2-Methoxyphenyl)propionic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral APIs.

PART 1: The Critical Role of Solvent Selection

The success of any recrystallization procedure is fundamentally dependent on the choice of solvent.[4] An ideal solvent for the purification of (S)-2-(2-Methoxyphenyl)propionic acid should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the compound.

  • Low solubility at ambient or reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound of interest.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.[5][6]

Given that (S)-2-(2-Methoxyphenyl)propionic acid is a carboxylic acid, a logical starting point for solvent screening includes polar protic solvents, polar aprotic solvents, and nonpolar aromatic solvents. A systematic approach to determining the solubility of the compound in a range of solvents is the most effective strategy for identifying the optimal recrystallization solvent or solvent system.

Experimental Protocol: Solubility Screening

This protocol describes a systematic method for determining the qualitative solubility of (S)-2-(2-Methoxyphenyl)propionic acid in a variety of common laboratory solvents.

Materials:

  • (S)-2-(2-Methoxyphenyl)propionic acid (impure sample)

  • Small test tubes (13 x 100 mm)

  • Graduated cylinders or pipettes

  • Stirring rods

  • Hot plate/stirrer or water bath

  • Ice bath

  • Selected solvents for screening (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Place approximately 50 mg of the impure (S)-2-(2-Methoxyphenyl)propionic acid into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent at room temperature.

  • Stir the contents of each test tube with a clean stirring rod for 1-2 minutes and observe the solubility. Record your observations.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, while stirring, to near the boiling point of the solvent.[7] Observe and record the solubility at the elevated temperature.

  • For solvents in which the compound fully dissolves at an elevated temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe and record the extent of crystal formation upon cooling. An ideal solvent will show a significant amount of crystalline precipitate.

Data Presentation: Illustrative Solubility Screening Results

The following table summarizes the expected solubility behavior of (S)-2-(2-Methoxyphenyl)propionic acid in a range of common laboratory solvents. This data is illustrative and serves as a guide for solvent selection.

SolventSolubility at Room Temp. (approx. 25°C)Solubility at Elevated Temp. (near b.p.)Crystal Formation upon CoolingSuitability as a Single Recrystallization Solvent
WaterInsolubleSparingly SolubleMinimalPoor
EthanolSolubleVery SolublePoorPoor
MethanolSolubleVery SolublePoorPoor
IsopropanolSparingly SolubleSolubleGood Promising
AcetoneSolubleVery SolublePoorPoor
Ethyl AcetateSparingly SolubleSolubleGood Promising
TolueneSparingly SolubleSolubleGood Promising
HeptaneInsolubleInsoluble-Unsuitable

Analysis of Solubility Data:

Based on the illustrative data, ethanol, methanol, and acetone are unsuitable for single-solvent recrystallization as they dissolve the compound readily at room temperature, which would lead to poor recovery. Water and heptane are also unsuitable due to their very low dissolving power even at elevated temperatures. Isopropanol, ethyl acetate, and toluene emerge as promising candidates for single-solvent recrystallization.

For cases where a single solvent is not ideal, a mixed-solvent system can be employed.[8][9][10][11] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "bad" solvent (in which it is poorly soluble) to induce crystallization. Based on the table, a combination of ethanol (good solvent) and water (bad solvent) would be a logical choice for a mixed-solvent recrystallization.

PART 2: Detailed Recrystallization Protocols

The following sections provide step-by-step protocols for single-solvent and mixed-solvent recrystallization of (S)-2-(2-Methoxyphenyl)propionic acid.

Protocol 1: Single-Solvent Recrystallization using Isopropanol

This protocol is based on the promising solubility profile of isopropanol.

Materials:

  • Impure (S)-2-(2-Methoxyphenyl)propionic acid

  • Isopropanol

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product dissolve Dissolve impure compound in minimum boiling isopropanol hot_filt Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filt transfer hot solution cool Cool solution slowly to induce crystallization hot_filt->cool vac_filt Collect crystals by vacuum filtration cool->vac_filt wash Wash crystals with ice-cold isopropanol vac_filt->wash dry Dry purified crystals wash->dry

Caption: Single-solvent recrystallization workflow.

Procedure:

  • Dissolution: Place the impure (S)-2-(2-Methoxyphenyl)propionic acid in an Erlenmeyer flask. In a separate flask, heat isopropanol to its boiling point. Add the minimum amount of hot isopropanol to the impure compound to just achieve complete dissolution.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol utilizes the high solubility in ethanol and insolubility in water to effect purification.

Materials:

  • Impure (S)-2-(2-Methoxyphenyl)propionic acid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Workflow Diagram:

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation dissolve Dissolve impure compound in minimum boiling ethanol add_water Add hot water dropwise until solution becomes cloudy dissolve->add_water reheat Reheat to redissolve (add a drop of ethanol if needed) add_water->reheat cool Cool solution slowly to induce crystallization reheat->cool vac_filt Collect crystals by vacuum filtration cool->vac_filt wash Wash with cold ethanol/water vac_filt->wash dry Dry purified crystals wash->dry

Caption: Mixed-solvent recrystallization workflow.

Procedure:

  • Dissolution: Dissolve the impure (S)-2-(2-Methoxyphenyl)propionic acid in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Induce Cloudiness: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[9]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

PART 3: Characterization of Purified (S)-2-(2-Methoxyphenyl)propionic Acid

After recrystallization, it is essential to characterize the purified product to assess its purity and confirm its identity.

Recommended Analytical Techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified sample with the starting material. A single spot for the purified product indicates a significant reduction in impurities.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[14]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound.[15]

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Avoid inhaling solvent vapors and direct contact with the skin.[5]

  • Keep flammable solvents away from open flames and other ignition sources.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • O'Donnell, C. J. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. Retrieved from [Link]

  • TopperLearning. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]

  • Posadas, J. C., et al. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Tripathi Study Zone. (n.d.). Purification and Characterisation of Organic Compounds. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Safe Work Instructions for Working With Solvents. (n.d.). Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • Florida State University. (n.d.). Organic Solvents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 627. Retrieved from [Link]

Sources

Advanced Application Note: Solid-Phase Synthesis with Ortho-Methoxy Phenylpropanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the ability to generate fully protected peptide fragments is the cornerstone of convergent protein synthesis. While standard linkers (Wang, Rink) require harsh acidolysis that strips all protecting groups, ortho-methoxy phenylpropanoic acid derivatives (exemplified by the SASRIN™ and HMPB chemistries) offer a critical alternative.

This guide details the application of these hyper-acid-sensitive linkers. By leveraging the electron-donating ortho-methoxy group, these systems allow cleavage under extremely mild conditions (typically 1% TFA), preserving side-chain protecting groups (Boc, tBu, Trt, Pbf). This orthogonality enables the synthesis of complex cyclic peptides and the ligation of difficult sequences that are inaccessible via linear synthesis.

The Chemistry of Hyper-Acid Sensitivity

Mechanistic Insight

The structural defining feature of this class of linkers is the presence of a methoxy group ortho to the phenolic ether linkage (or the benzylic attachment point).

In standard phenoxy-based linkers, the aromatic ring stabilizes the carbocation intermediate to a degree. However, the addition of an ortho-methoxy group provides significant resonance stabilization to the benzylic carbocation generated during acidolysis. This lowers the activation energy required for bond fission, shifting the cleavage condition from "hard acid" (95% TFA) to "super-mild acid" (0.5–1% TFA).

Mechanism Diagram

The following diagram illustrates the electronic stabilization that permits mild cleavage.

CleavageMechanism Resin Resin-Linker Complex Protonation 1. Protonation (1% TFA) Resin->Protonation Acid Attack Transition 2. Resonance Stabilization (Ortho-Methoxy Effect) Protonation->Transition Carbocation Formation Cleavage 3. C-O Bond Fission Transition->Cleavage e- Donation Products Released: Protected Peptide-OH Retained: Resin Cation Cleavage->Products Separation

Figure 1: Mechanism of acid-labile cleavage facilitated by ortho-methoxy resonance stabilization.

Primary Applications

Convergent Fragment Condensation

Linear synthesis of peptides >50 amino acids often fails due to aggregation (β-sheet formation). The ortho-methoxy linker strategy allows researchers to synthesize shorter (10-15 mer), high-purity protected fragments . These fragments are cleaved from the resin with their side-chain protection intact and then coupled in solution (or on a second resin) to form the full-length protein.

Head-to-Tail Cyclization

Cyclic peptides are potent therapeutic scaffolds. To cyclize a peptide head-to-tail, the C-terminal acid and N-terminal amine must react while side chains (Lys, Asp, Glu) remain protected to prevent unwanted branching. These linkers release the free C-terminus without exposing side chains, facilitating clean cyclization in solution.

Comparative Linker Profiles
Linker TypeCleavage ConditionProduct StatePrimary Application
Wang 95% TFAFully DeprotectedStandard linear peptides
Rink Amide 95% TFAFully Deprotected AmideC-terminal amides
2-Chlorotrityl 1% TFA / HFIPProtectedFragments, preventing racemization of C-term Cys/His
Ortho-Methoxy (SASRIN/HMPB) 0.5–1% TFA Protected Fragment condensation, Cyclization

Experimental Protocols

Protocol A: Resin Loading (Attachment of First Amino Acid)

Note: Direct esterification can lead to racemization. The use of MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) or DCC/DMAP is common, but the following method minimizes racemization risk.

Reagents:

  • Amino functionalized resin (e.g., Aminomethyl polystyrene).

  • Linker: 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB).[1]

  • Fmoc-Amino Acid.[2][3][4]

  • DIC (Diisopropylcarbodiimide).

  • DMAP (4-Dimethylaminopyridine) - catalytic amount only.

Step-by-Step:

  • Linker Coupling: Couple the HMPB linker to the aminomethyl resin using standard amide bond formation (DIC/HOBt) to create the acid-sensitive handle.

  • Fmoc-AA Attachment: Dissolve Fmoc-AA-OH (5 eq) in DCM/DMF (1:1). Add DIC (2.5 eq).

  • Catalysis: Add the resin to the mixture, followed by DMAP (0.1 eq).

  • Incubation: Shake for 2 hours at room temperature.

  • Capping: Wash resin, then treat with acetic anhydride/pyridine/DCM to cap unreacted hydroxyl groups on the linker.

Protocol B: The "Flow" Cleavage Method (Critical)

Why this matters: Batch cleavage (soaking) allows the equilibrium to reverse, potentially re-attaching the peptide or causing loss of acid-labile protecting groups (like Trt) if exposure is too long. A flow method pushes the equilibrium forward.

Reagents:

  • Cleavage Cocktail: 1% TFA in dry Dichloromethane (DCM).

  • Neutralization Solution: 10% Pyridine in Methanol (MeOH).

Step-by-Step:

  • Preparation: Place the dried peptidyl-resin in a fritted syringe or column.

  • Pre-Wash: Wash resin with DCM (3x) to remove traces of DMF (DMF can buffer the weak acid).

  • Acid Pulse 1: Draw 1% TFA/DCM into the syringe (just enough to cover resin). Shake for 2 minutes .

  • Filtration: Expel the filtrate directly into a flask containing the Neutralization Solution .

    • Caution: The filtrate should turn bright pink/red (cation formation). This color disappears upon hitting the pyridine/methanol.

  • Repeat: Repeat steps 3 & 4 approximately 5–10 times.

  • Monitoring: Check TLC of the filtrate. Stop when no further peptide elutes.

  • Work-up: Combine filtrates. Evaporate DCM/MeOH under reduced pressure. The residue is the fully protected peptide .

Workflow Visualization

The following diagram outlines the strategic workflow for using these linkers in convergent synthesis.

ConvergentSynthesis cluster_cleavage Critical Step: Mild Cleavage Start Start: Amino-Resin Handle Couple Ortho-Methoxy Handle (HMPB/HMPPA) Start->Handle Synthesis Standard Fmoc SPPS (Elongation) Handle->Synthesis Cleave Flow Cleavage (1% TFA in DCM) Synthesis->Cleave Neutralize Immediate Neutralization (Pyridine/MeOH) Cleave->Neutralize Filtrate Fragment Result: Fully Protected Fragment (Side chains intact) Neutralize->Fragment Ligation Solution Phase Ligation (Fragment A + Fragment B) Fragment->Ligation Final Final Deprotection (95% TFA) & Purification Ligation->Final

Figure 2: Convergent synthesis workflow utilizing the orthogonality of methoxy-based linkers.

Troubleshooting & Optimization

Premature Cleavage
  • Symptom: Loss of peptide yield during synthesis.

  • Cause: The linker is too sensitive. Acidic additives in coupling reagents (e.g., high HOBt concentrations or acidic washes) can trigger partial cleavage.

  • Solution: Ensure all washes are neutral (DMF/DCM). Avoid acidic scavengers during the synthesis steps. Use base (DIPEA) generously during coupling to maintain basic pH.

Loss of Side-Chain Protection
  • Symptom: Mass spec shows loss of Trt (-243 Da) or Boc (-100 Da) after cleavage.

  • Cause: Exposure to 1% TFA was too long, or the concentration drifted higher due to solvent evaporation.

  • Solution: Strictly adhere to the 2-minute pulse rule in the Flow Method. Ensure the receiving flask has excess Pyridine to instantly quench the acid.

Aggregation on Resin
  • Symptom: Difficult couplings even with this linker.

  • Solution: While the linker helps cleavage, it does not prevent aggregation. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or elevated temperature (50°C) for difficult couplings before the cleavage step.

References

  • Mergler, M., et al. (1988). The SASRIN™ resin: A new support for the solid phase synthesis of protected peptide fragments. Tetrahedron Letters, 29(32), 4005-4008. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments.[2] International Journal of Peptide and Protein Research.[5] Link

  • White, P., & Chan, W.C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on HMPB/Linker protocols). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][6] Chemical Reviews, 109(6), 2455–2504. (Review of orthogonality including methoxy-based linkers). Link

  • Bachem. (2023). SASRIN™ - Acid Sensitive Resin for the Synthesis of Protected Peptide Fragments. Technical Note. Link

Sources

Application Notes & Protocols: Esterification of (2S)-2-(2-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of (2S)-2-(2-Methoxyphenyl)propanoic acid, a chiral carboxylic acid of interest in pharmaceutical and fine chemical synthesis. As a structural analog of profen-class non-steroidal anti-inflammatory drugs (NSAIDs), its derivatives, particularly esters, are valuable as prodrugs or synthetic intermediates.[1] This guide delves into the primary challenges associated with its esterification, namely the steric hindrance imposed by the ortho-methoxy group and the critical need to preserve the stereochemical integrity of the α-chiral center. We present and critically evaluate multiple synthetic methodologies, ranging from classical acid catalysis to modern coupling and biocatalytic strategies. Each section includes a discussion of the underlying mechanism, a detailed experimental protocol, and an analysis of the method's suitability for this specific substrate.

Introduction: Challenges and Strategic Considerations

This compound presents two key challenges for the synthetic chemist:

  • Steric Hindrance: The methoxy group at the ortho position of the phenyl ring sterically encumbers the carboxylic acid moiety. This hindrance can significantly reduce the reaction rates of standard esterification procedures by impeding the approach of the alcohol nucleophile.

  • Stereochemical Integrity: The chiral center at the C2 position is susceptible to racemization, particularly under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media). Maintaining the enantiopurity of the (S)-enantiomer is paramount for applications in drug development, where stereochemistry dictates biological activity.

The selection of an appropriate esterification method must therefore balance the need for sufficient reactivity to overcome steric hindrance with the requirement for mild conditions that prevent racemization. This guide explores five distinct strategies to achieve this balance.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While economical, its effectiveness for sterically hindered and chiral substrates requires careful optimization.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4] All steps of the Fischer esterification are reversible.[5]

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process Acid This compound Mix Combine & Heat (Reflux) Acid->Mix Alcohol Alcohol (R'-OH) (Large Excess) Alcohol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Workup Aqueous Workup (Neutralization & Extraction) Mix->Workup Drive equilibrium by removing H₂O or using excess alcohol Purify Purification (Column Chromatography) Workup->Purify Product Target Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2.1: Fischer-Speier Esterification with Methanol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq, e.g., 5.0 g).

  • Add a large excess of the alcohol, which also serves as the solvent (e.g., methanol, 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).[6]

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Validation: Confirm the structure by ¹H NMR and ¹³C NMR. Assess enantiomeric purity via chiral HPLC to quantify any potential racemization.

Analysis:

  • Advantages: Cost-effective reagents, simple procedure.

  • Disadvantages: Requires harsh conditions (heat, strong acid) that pose a significant risk of racemization. The reaction is an equilibrium, often requiring a large excess of the alcohol or removal of water to achieve high conversion.[8] May be slow and low-yielding for sterically hindered substrates.

Method 2: Esterification via Acyl Chloride Intermediate

This two-step approach circumvents the equilibrium limitations of the Fischer method by first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol.

Mechanism:

  • Step A (Acyl Chloride Formation): Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into the corresponding acyl chloride.[9][10] With SOCl₂, the byproducts are gaseous SO₂ and HCl, which are easily removed.[11]

  • Step B (Esterification): The acyl chloride is a potent electrophile. It reacts rapidly with the alcohol, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[12]

Workflow Diagram:

Acyl_Chloride_Route cluster_step1 Step A: Activation cluster_step2 Step B: Esterification Acid This compound Intermediate Acyl Chloride Intermediate Acid->Intermediate Activation Reagent SOCl₂ or (COCl)₂ Reagent->Intermediate Product Target Ester Intermediate->Product Nucleophilic Acyl Substitution Alcohol Alcohol (R'-OH) Alcohol->Product Base Pyridine or Et₃N Base->Product

Caption: Workflow for Esterification via an Acyl Chloride.

Protocol 3.1: Two-Step Esterification

Step A: Synthesis of (2S)-2-(2-Methoxyphenyl)propanoyl chloride

  • In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and gas outlet connected to a trap.

  • Add thionyl chloride (SOCl₂, ~2-3 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.[12]

  • Allow the mixture to warm to room temperature, then gently heat to reflux for 1-3 hours until gas evolution ceases.

  • Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same solvent.

  • Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Extract with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Analysis:

  • Advantages: High reactivity, overcomes steric hindrance, goes to completion (not an equilibrium).

  • Disadvantages: The reagents (SOCl₂, oxalyl chloride) are hazardous. The conditions, while generally mild, can still pose a risk of racemization if not carefully controlled, especially during the heating phase of acyl chloride formation.

Method 3: Steglich Esterification

The Steglich esterification is a powerful coupling method that utilizes a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to mediate the reaction under very mild conditions.[13]

Mechanism: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct. However, the highly nucleophilic DMAP catalyst rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[14] This intermediate is then efficiently attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming a urea byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[13]

Workflow Diagram:

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Process Acid This compound Mix Combine in Anhydrous Aprotic Solvent (e.g., DCM) 0 °C to RT Acid->Mix Alcohol Alcohol (R'-OH) Alcohol->Mix DCC DCC or EDC DCC->Mix DMAP DMAP (cat.) DMAP->Mix Filter Filter Urea Byproduct Mix->Filter Mild conditions suppress side reactions Purify Workup & Purification Filter->Purify Product Target Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Protocol 4.1: Steglich Esterification

  • Under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[15]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Validation: Confirm structure and assess enantiomeric purity by NMR and chiral HPLC, respectively.

Analysis:

  • Advantages: Extremely mild conditions (room temperature, neutral pH), which is ideal for preserving stereochemistry.[16] Highly effective for sterically hindered acids and alcohols.[17]

  • Disadvantages: DCC is a known allergen and sensitizer. The DCU byproduct can sometimes be difficult to remove completely from nonpolar products. Water-soluble carbodiimides like EDC can be used to simplify workup.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for forming esters under neutral conditions with high stereochemical control, although it is most famous for inverting the stereocenter of a chiral alcohol.[18]

Mechanism: The reaction begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[19] This betaine deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group (now an oxyphosphonium salt) of the alcohol in an Sₙ2 fashion.[20] The key benefit for our substrate is the exceptionally mild and non-acidic nature of the reaction.

Protocol 5.1: Mitsunobu Reaction

  • In a fume hood, charge a dry flask with this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) under an inert atmosphere.

  • Dissolve the components in an anhydrous solvent such as THF or DCM.

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is often exothermic and may develop a color change.[18]

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The primary purification challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.

  • Validation: Perform full characterization (NMR) and chiral HPLC analysis to confirm the retention of stereochemistry at the acid's chiral center.

Analysis:

  • Advantages: Very mild, neutral conditions, minimizing the risk of racemization.[21] High functional group tolerance.

  • Disadvantages: Reagents are toxic and relatively expensive. Stoichiometric amounts of byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) are generated, which can complicate purification.

Method 5: Biocatalytic (Enzymatic) Esterification

Enzymatic catalysis, particularly with lipases, offers an exceptionally mild and highly stereoselective route to ester synthesis. Lipases can perform esterification in non-aqueous media, and their inherent chirality makes them ideal for reactions involving chiral molecules.[22]

Mechanism: Lipases, such as Candida antarctica lipase B (CALB), utilize a catalytic triad (e.g., Ser-His-Asp) in their active site. The serine hydroxyl group acts as a nucleophile, attacking the carboxylic acid to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the alcohol nucleophile to release the ester product and regenerate the enzyme.[23]

Protocol 6.1: Lipase-Catalyzed Esterification

  • To a flask, add this compound (1.0 eq) and the alcohol (1.0-3.0 eq).

  • Add a suitable organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether). The reaction can sometimes be run solvent-free.

  • Add molecular sieves (3Å or 4Å) to adsorb the water produced during the reaction, which drives the equilibrium toward the product.

  • Add the lipase catalyst. Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), are preferred as they are easily recovered by filtration and can be reused.[23] A typical loading is 10-50 mg of enzyme per mmol of acid.

  • Seal the flask and agitate it at a constant temperature (typically 30-60 °C) in an incubator shaker.

  • Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by GC or HPLC.

  • Once equilibrium is reached or the starting material is consumed, stop the reaction by filtering off the immobilized enzyme and the molecular sieves.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Analysis:

  • Advantages: Unparalleled mildness and selectivity, virtually eliminating any risk of racemization. Environmentally friendly ("green") chemistry. The enzyme catalyst is reusable.

  • Disadvantages: Can be significantly slower than traditional chemical methods. The enzyme may have specific substrate scope and activity can be sensitive to the solvent and temperature.

Comparative Analysis & Recommendations

MethodKey ReagentsConditionsRacemization RiskSteric HindranceThroughput & Cost
Fischer-Speier H₂SO₄, Excess AlcoholHigh Temp, RefluxHigh Moderate EfficacyHigh Throughput, Low Cost
Acyl Chloride SOCl₂/ (COCl)₂, Base0 °C to RefluxModerate Excellent EfficacyModerate Throughput, Low Cost
Steglich DCC/EDC, DMAP0 °C to RT, NeutralVery Low Excellent EfficacyLow Throughput, High Cost
Mitsunobu PPh₃, DEAD/DIAD0 °C to RT, NeutralVery Low Good EfficacyLow Throughput, High Cost
Biocatalytic Lipase (e.g., CALB)30-60 °C, NeutralNegligible Substrate DependentLow Throughput, Moderate Cost

Recommendations:

  • For Scale-Up & Economy: The Acyl Chloride method provides a robust and high-yielding route, provided that racemization can be minimized through careful temperature control.

  • For Preserving Stereochemistry: Steglich Esterification is the premier choice for chemical synthesis when enantiopurity is the absolute priority. Its mild, neutral conditions are perfectly suited for this sensitive substrate.[13][15]

  • For Green Chemistry & Ultimate Selectivity: Biocatalytic Esterification is the ideal method if reaction time is not a critical constraint and a suitable enzyme can be sourced. It offers the highest guarantee of retaining the (S)-configuration.

References

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. (URL not available)
  • Zappaterra, F., et al. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences, 22(6), 3066. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Larsen, C. (1989). Macromolecular prodrugs. XII. Kinetics of release of naproxen from various polysaccharide ester prodrugs in neutral and alkaline solution. International Journal of Pharmaceutics, 51(3), 223-231. (URL not available)
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. (URL not available)
  • Aboul-Fadl, T., et al. (2003). Biological and metabolic study of naproxen-propyphenazone mutual prodrug. Archives of Pharmacal Research, 26(10), 850-858. [Link]

  • Assali, M., et al. (2014). Synthesis of Naproxen pro-drugs for enhanced transdermal absorption. Journal of Chemical and Pharmaceutical Research, 6(8), 1-4. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Nguyen, T. A., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(3). [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Gotor-Fernández, V., et al. (2006). Lipases and α-chymotrypsin in synthesis: a comparative study of the biocatalysed preparation of enantiopure (S)-fenoprofen. Tetrahedron: Asymmetry, 17(12), 1833-1837. (URL not available)
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Dembinski, R. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5837-5847. [Link]

  • Piacentini, G., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4467. [Link]

  • Zappaterra, F., et al. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences, 22(6), 3066. [Link]

  • Contesini, F. J., & de Oliveira Carvalho, P. (2006). Esterification of (RS)-Ibuprofen by native and commercial lipases in a two-phase system containing ionic liquids. Tetrahedron: Asymmetry, 17(14), 2069-2073. (URL not available)
  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Filo. (n.d.). List the reaction condition for the conversion of propanoic acid and methyl propanoate. [Link]

  • Kastratović, V., & Bigović, M. (2019). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 11(1), 45-54. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Kastratović, V., & Bigović, M. (2019). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 11(1), 45-54. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Allen. (n.d.). A racemic mixture of (+-) 2-pheynl propanoic acid on esterification with (+) 2-butanol gives two esters. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • YouTube. (2020). A racemic mixture of (+-) 2-pheynl propanoic acid on esterification with (+) 2-butanol gives two. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • Khan Academy. (n.d.). Acid chloride formation. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Google Patents. (n.d.). US5043274A - Process for producing an optically active 2-arylpropionic acid.

Sources

Troubleshooting & Optimization

preventing racemization of (2S)-2-(2-Methoxyphenyl)propanoic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (2S)-2-(2-Methoxyphenyl)propanoic acid . It addresses the critical challenge of thermal racemization , providing mechanistic insights, troubleshooting workflows, and validated protocols to maintain enantiomeric purity.

Case ID: RAC-2MPP-001

Status: Active Severity: Critical (Loss of Stereochemical Integrity) Subject: Prevention of Racemization During Thermal Processing

Core Issue Analysis: The "Alpha-Proton" Vulnerability

The instability of this compound stems from the acidity of the proton at the chiral center (


-carbon). This proton is activated by two adjacent electron-withdrawing systems:
  • The Carboxyl Group: Inductive withdrawal and resonance capability.

  • The 2-Methoxyphenyl Ring: While the methoxy group is electron-donating by resonance, the aromatic ring itself facilitates the delocalization of the negative charge formed upon deprotonation.

When heated, particularly in the presence of bases or polar solvents, the compound undergoes keto-enol tautomerism (acid-catalyzed) or enolate formation (base-catalyzed). Both pathways pass through a planar, achiral sp² intermediate . Reprotonation of this intermediate occurs with equal probability from either face, resulting in a racemic mixture.[1][2]

Mechanism of Failure (Visualization)

RacemizationMechanism cluster_factors Accelerating Factors S_Enantiomer (2S)-Isomer (Active) Transition Planar Enolate/Enol (Achiral Intermediate) S_Enantiomer->Transition Deprotonation (-H+) Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation (+H+ from either face) Base Base/Heat Base->Transition F1 Polar Aprotic Solvents (DMF, DMSO) F2 Temp > 60°C F3 Trace Bases

Figure 1: The mechanistic pathway of racemization via the achiral enolate intermediate.

Troubleshooting Guide (Q&A)

Category A: Solvent & Temperature Effects[3]

Q1: I am heating the reaction to 80°C in DMF, and the ee% drops rapidly. Why? A: This is a "perfect storm" for racemization.

  • The Cause: DMF (Dimethylformamide) is a polar aprotic solvent. It effectively solvates cations (like Na+ or K+) but leaves anions (bases) "naked" and highly reactive.

  • The Mechanism: Even weak bases become strong enough to deprotonate the

    
    -carbon in DMF. The high temperature (80°C) provides the activation energy to overcome the energy barrier for C-H bond breaking.
    
  • The Fix: Switch to non-polar solvents (Toluene, DCM) or protic solvents (Isopropanol) if solubility permits. Protic solvents can hydrogen-bond to the enolate, stabilizing it but also potentially hindering the initial deprotonation. Strictly limit temperature to <40°C when using polar aprotic solvents.

Q2: Can I use microwave heating to speed up the reaction without racemization? A: Proceed with extreme caution.

  • Risk: Microwave heating creates localized "hot spots" that can momentarily exceed the bulk temperature, causing rapid, localized racemization that standard thermal probes miss.

  • Recommendation: If microwave irradiation is necessary, use active cooling (simultaneous air cooling during irradiation) and limit power to maintain bulk temp <50°C.

Category B: Chemical Handling & Workup

Q3: My compound racemizes during acid chloride formation (using SOCl2). How do I prevent this? A: Acid chloride formation generates HCl and involves highly activated intermediates (acyl chlorides) where the


-proton is significantly more acidic than in the free acid.
  • The Fix:

    • Catalyst: Avoid DMF as a catalyst; it forms the Vilsmeier reagent, which is highly activating but racemization-prone.

    • Reagent: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride with a non-nucleophilic base (like 2,6-lutidine) at 0°C.

    • Alternative: Convert to a mixed anhydride (using Isobutyl chloroformate) at -15°C instead of an acid chloride.

Q4: I see a small "shoulder" on my HPLC peak. Is this the enantiomer? A: It is highly likely.

  • Validation: You must run a standard of the racemic compound to confirm the retention time of the (R)-enantiomer.

  • Separation: Ensure your method uses a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H). C18 columns will not separate enantiomers unless you use a chiral mobile phase additive.

Validated Protocols

Protocol 1: Thermal Stability Stress Test

Use this protocol to define the "Safe Operating Window" for your specific reaction matrix.

Objective: Determine the maximum temperature (T_max) and time (t_max) before >1% racemization occurs.

Materials:

  • This compound (Start with >99% ee)[3]

  • Target Solvent (e.g., Toluene, THF)

  • Base/Additives (if applicable to your intended reaction)[1][4]

Workflow:

  • Preparation: Dissolve substrate (0.1 M) in the solvent.

  • Aliquot: Split into 5 vials.

  • Incubation: Heat vials to 25°C, 40°C, 60°C, 80°C, and 100°C.

  • Sampling: Take a 50 µL aliquot at t=1h, 4h, and 12h.

  • Quench: Immediately dilute into cold Mobile Phase (e.g., Hexane/IPA).

  • Analysis: Analyze via Chiral HPLC.

Data Interpretation (Example):

Temp (°C)1 Hour (ee%)4 Hours (ee%)12 Hours (ee%)Status
25°C 99.8%99.8%99.7%SAFE
40°C 99.8%99.5%99.0%Monitor
60°C 99.0%96.5%88.0%RISK
80°C 92.0%75.0%50.0% (Racemic)FAIL
Protocol 2: Racemization-Free Coupling (Amide Bond Formation)

Standard EDC/NHS coupling often leads to racemization. Use this optimized method.

  • Cooling: Cool the reaction vessel to 0°C .

  • Activation: Dissolve the acid in DCM (Dichloromethane). Add 1.1 eq. COMU (or HATU) and 1.1 eq. Oxyma Pure .[4]

    • Note: Oxyma Pure is superior to HOBt for suppressing racemization.

  • Base Addition: Add 2.0 eq. DIPEA (Diisopropylethylamine) dropwise.

    • Critical: Do not use TEA (Triethylamine); it is more nucleophilic and promotes racemization.

  • Coupling: Add the amine partner immediately.

  • Time: Allow to react at 0°C for 1 hour, then warm to Room Temp (max 20°C).

  • Quench: Quench with 0.1 M HCl to remove residual base immediately upon completion.

Decision Tree: Process Optimization

Use this logic flow to select the correct conditions for your experiment.

OptimizationTree Start Start: Process Design TempCheck Is Heating > 40°C Required? Start->TempCheck SolventCheck Can you use Non-Polar Solvent? TempCheck->SolventCheck Yes Safe Low Risk Proceed with Standard Protocol TempCheck->Safe No BaseCheck Is Base Necessary? SolventCheck->BaseCheck No (Must use DMF/DMSO) ChangeSolvent Switch to Toluene or DCM SolventCheck->ChangeSolvent Yes BaseCheck->Safe No CriticalControl CRITICAL CONTROL: 1. Limit Time < 1h 2. Use Flow Chemistry BaseCheck->CriticalControl Yes ChangeSolvent->BaseCheck UseAdditives Add Oxyma/HOBt Use DIPEA (not TEA)

Figure 2: Decision matrix for selecting reaction conditions to minimize racemization risk.

References

  • Mechanism of Racemization in 2-Arylpropanoic Acids Title: "Racemization mechanism of 2-arylpropanoic acids: Implications for synthesis and stability." Source: Wikipedia / Chemical Reviews (General Consensus) URL:[Link][2]

  • Solvent Effects on Enolization Title: "Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives" (Analogous Mechanism) Source: Acta Chemica Scandinavica URL:[5]

  • Suppression of Racemization in Peptide Coupling Title: "Strategies to Prevent Racemization During Peptide Synthesis" Source: BenchChem Technical Support URL
  • Kinetic Resolution of Fluorinated Analogs Title: "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids" Source: MDPI Molecules URL

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (S)-2-(2-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for (S)-2-(2-Methoxyphenyl)propionic acid . As researchers, you likely chose this target for its structural homology to Naproxen or Ibuprofen, yet you are encountering difficulties that those para-substituted analogs do not present.

The Core Problem: The 2-methoxy group (ortho-position) creates significant steric hindrance near the chiral center. Standard ligand libraries often fail here because the methoxy oxygen can coordinate with metal centers (Rh/Ru) or sterically block the enzymatic active site, leading to poor enantioselectivity (low ee).

This guide prioritizes Asymmetric Hydrogenation (upstream) and Enzymatic Resolution (downstream), providing self-validating protocols to break the 90% ee barrier.

Module 1: Asymmetric Hydrogenation (The Upstream Solution)

The most efficient route to high ee is establishing chirality during the reduction of the acrylic acid precursor.

Experimental Workflow

Substrate: 2-(2-Methoxyphenyl)acrylic acid Catalyst System: Rh(I) or Ru(II) with atropisomeric diphosphine ligands.

Protocol: High-Pressure Hydrogenation
  • Preparation: Dissolve substrate (1.0 equiv) in degassed MeOH.

  • Catalyst Loading: Add [Rh(COD)Cl]₂ (0.5 mol%) and (S)-BINAP or (S)-PhanePhos (1.1 mol% relative to Rh).

    • Expert Insight: For ortho-substituted substrates, ligands with a larger "bite angle" (like Xantphos or PhanePhos) often outperform standard BINAP by forcing the bulky ortho-group away from the metal center.

  • Base Additive: Add Triethylamine (Et₃N) (1.0 equiv).

    • Why: The carboxylate anion coordinates better to the metal, stabilizing the transition state.

  • Reaction: Pressurize to 30–50 bar H₂ at 25°C for 12–24 hours.

Troubleshooting Guide (Q&A)

Q: My conversion is 100%, but ee is stuck at 75%. What is wrong? A: You are likely seeing "leakage" through the achiral pathway or competing coordination.

  • The Fix: Lower the temperature to 0°C or -10°C. While rate decreases, the difference in activation energy (

    
    ) between the R and S pathways becomes more pronounced at lower temperatures, favoring the major enantiomer.
    
  • The Check: Verify your solvent purity. Traces of acetone or coordinating solvents can displace the chiral ligand.

Q: The reaction stalls after 50% conversion. A: This indicates catalyst poisoning or product inhibition.

  • The Fix: The ortho-methoxy group may be chelating the Rh center, forming a stable, inactive species. Increase H₂ pressure to 60 bar to outcompete this chelation, or switch to a cationic catalyst precursor like [Rh(COD)₂]BF₄ which is less prone to neutral heteroatom inhibition.

Module 2: Enzymatic Kinetic Resolution (The Downstream Solution)

If hydrogenation is unavailable, kinetic resolution using Lipases (e.g., Candida antarctica Lipase B, CAL-B) is the robust alternative.

The "50% Wall" Concept

In kinetic resolution, the enzyme preferentially hydrolyzes the (S)-ester. As the reaction proceeds, the remaining substrate becomes enriched in the (R)-isomer, slowing down the reaction. You must stop the reaction before the enzyme starts eating the "wrong" enantiomer.

Data Presentation: Optimization Matrix
ParameterCondition A (Standard)Condition B (Optimized)Result (ee of Product)
Enzyme Novozym 435 (CAL-B)Novozym 435 (CAL-B)>98% (B)
Solvent Phosphate Buffer (pH 7)MTBE / Water (biphasic)High (B)
Temperature 37°C20°CImproved (B)
Conversion Limit Run to 55%Stop at 40-45%>99% (B)
Visualization: Kinetic Resolution Decision Logic

KineticResolution Start Racemic Ester Input EnzymeStep Add CAL-B (Novozym 435) Solvent: MTBE/Buffer Start->EnzymeStep Monitor Monitor Conversion (GC/HPLC) EnzymeStep->Monitor CheckConv Conversion % ? Monitor->CheckConv LowConv < 30% CheckConv->LowConv Too Early IdealConv 40% - 45% CheckConv->IdealConv Sweet Spot OverConv > 50% CheckConv->OverConv Too Late Wait Continue Stirring LowConv->Wait Harvest STOP REACTION Filter Enzyme Acidify Aqueous Layer IdealConv->Harvest LowEE Product ee drops (Enzyme eats R-isomer) OverConv->LowEE HighEE Product (S)-Acid ee > 98% Harvest->HighEE Wait->Monitor

Caption: Logic flow for Enzymatic Kinetic Resolution. Note the critical "Sweet Spot" at 40-45% conversion to preserve high enantiomeric excess.

Module 3: Classical Resolution (The "Rescue" Protocol)

If chemical or enzymatic methods yield 80-90% ee, you need a polishing step. Classical resolution via diastereomeric salt formation is the most reliable method for this specific acid.

Protocol: Chiral Amine Crystallization

Resolving Agent: (R)-(+)-1-Phenylethylamine (PEA) or (S)-(-)-1-Phenylethylamine. Note: The choice depends on which salt is less soluble. For (S)-acid, typically (R)-PEA forms the crystalline salt, but this must be screened.

  • Dissolution: Dissolve crude (S)-acid (ee ~85%) in hot Isopropanol (IPA).

  • Addition: Add 0.95 equivalents of (R)-PEA dropwise.

  • Cooling: Slow cool to room temperature over 4 hours. Do not crash cool.

  • Filtration: Collect crystals.

  • Liberation: Suspend salt in dilute HCl and extract with Ethyl Acetate to recover the free acid.

Troubleshooting Guide (Q&A)

Q: I get an oil instead of crystals. A: This is common with ortho-methoxy derivatives due to low melting points.

  • The Fix: Use the "Seeding" technique. Obtain a tiny amount of pure salt (even from a micro-scale prep) and add it at the cloud point. Alternatively, switch solvent to Ethanol/Water (9:1) . The water helps disrupt the oil phase.

Q: The ee didn't improve after recrystallization. A: You may have formed a "solid solution" where both diastereomers co-crystallize.

  • The Fix: Switch the resolving agent to Cinchonidine or Quinine . The bulky alkaloid structure often discriminates better against the ortho-methoxy steric bulk than the smaller phenylethylamine.

Summary of Critical Control Points

StepCritical ParameterTargetWhy?
Hydrogenation Pressure>30 barPrevents ortho-methoxy chelation to catalyst.
Enzymatic Conversion40-45%Prevents hydrolysis of the (R)-enantiomer (E-value limit).
Crystallization Cooling Rate-5°C/hourPrevents oiling out and trapping of impurities.

References

  • Asymmetric Hydrogenation of Acrylic Acids

    • Title: Ligand effect in the asymmetric hydrogenation of 2-phenyl acrylic acid.[1]

    • Source: ResearchG
    • Relevance: Establishes the mechanism of Rh-catalyzed hydrogenation and the necessity of specific ligand bite angles for 2-aryl acrylic acids.
  • Enzymatic Kinetic Resolution

    • Title: Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[2]

    • Source: NIH / PubMed Central.
    • Relevance: details the trade-off between conversion and ee in biocatalytic systems for profen deriv
  • Classical Resolution Techniques

    • Title: Chiral Resolution Screening | Solid St
    • Source: Onyx Scientific.
    • Relevance: Provides the industrial standard protocol for salt screening using phenylethylamine and troubleshooting "oiling out" issues.
  • General Synthesis of Ortho-Substituted Propionates

    • Title: Synthesis of (S)-2-(2-methoxyphenyl)-propionic acid.
    • Source: PrepChem.
    • Relevance: Confirms the feasibility of auxiliary-based synthesis (Evans auxiliary) as a benchmark for ee comparison.

Sources

The Ortho-Interface: Troubleshooting Steric Barriers in Phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Senior Application Scientist Desk

Case ID: ORTHO-YIELD-001 Topic: Overcoming steric hindrance in ortho-substituted phenylacetic acid synthesis. Status: Open

Executive Summary: The "Ortho-Wall"

You are likely reading this because your standard synthesis—which works perfectly for para- or meta-substituted substrates—has failed for an ortho-substituted analog (e.g., 2,6-dichlorophenylacetic acid or o-tolylacetic acid).

The root cause is Steric Inhibition of Resonance and Access .

  • Nucleophilic Attack: In the classic nitrile route, the ortho substituents physically block the backside attack required for SN2 displacement of the benzyl halide.

  • Hydrolysis Resistance: Even if you form the nitrile, the subsequent hydrolysis requires the formation of a bulky tetrahedral intermediate. Ortho groups shield the cyano carbon from water/hydroxide attack, often stopping the reaction at the amide stage or preventing reaction entirely.

Below are the three primary troubleshooting modules designed to bypass these barriers.

Module 1: The Classical Route (Nitrile Hydrolysis)

Best for: Labs without high-pressure equipment. Substrates with moderate steric bulk (e.g., mono-ortho).

Phase 1: The Cyanation Bottleneck

Issue: Benzyl halide is unreactive; starting material remains. Diagnosis: The SN2 transition state is too crowded. Solution: Switch to Phase Transfer Catalysis (PTC) to increase the effective concentration of "naked" cyanide ions in the organic phase.

Protocol 1.1: PTC-Enhanced Cyanation

  • Reagents: o-Substituted Benzyl Chloride (1.0 eq), NaCN (1.5 eq), Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Solvent: Toluene / Water (1:1 biphasic system).

  • Procedure:

    • Dissolve substrate in toluene; dissolve NaCN in minimal water.

    • Add TBAB. Vigorously stir (1000+ rpm) at reflux (110°C) for 6-12 hours.

    • Why it works: TBAB transports CN- into the toluene layer where it is poorly solvated and highly reactive (nucleophilic), forcing the displacement despite steric hindrance.

Phase 2: The Hydrolysis Dead-End

Issue: Nitrile formed, but refluxing with aqueous acid/base yields no acid (or stops at amide). Diagnosis: The reaction temperature of aqueous reflux (100°C) provides insufficient kinetic energy to overcome the steric activation barrier. Solution: High-Temperature Glycolysis .

Protocol 1.2: High-Temp Ethylene Glycol Hydrolysis

  • Reagents: Crude Nitrile, KOH (3.0 eq), Ethylene Glycol (solvent).

  • Procedure:

    • Dissolve nitrile in ethylene glycol.

    • Add KOH pellets.

    • Heat to 160–180°C for 4–8 hours.

    • Pour into ice water and acidify with HCl.

    • Why it works: Ethylene glycol allows reaction temperatures nearly double that of water/ethanol, providing the thermal energy required to force the formation of the tetrahedral intermediate.

Module 2: The Modern Route (Pd-Catalyzed Carbonylation)

Best for: Di-ortho substituted substrates (e.g., 2,6-dichloro) where SN2 fails completely. Requires CO safety protocols.

Issue: Catalyst deactivation or low turnover number (TON). Diagnosis: Standard ligands (PPh3) are not bulky enough to facilitate the reductive elimination step in crowded systems, or the oxidative addition is sluggish. Solution: Use Bidentate Wide-Bite-Angle Ligands (e.g., Xantphos).

Protocol 2.1: Low-Pressure Carbonylation

  • Substrate: o-Substituted Benzyl Chloride.

  • Catalyst System: Pd(OAc)2 (1 mol%) + Xantphos (1 mol%).

  • Conditions: CO balloon (1 atm) or autoclave (10 bar), K2CO3 (base), Ethanol/Water (solvent).

  • Procedure:

    • Mix Pd precursor and ligand in ethanol under argon to pre-form the active complex.

    • Add substrate and base.[1][2]

    • Purge with CO.[2] Heat to 80°C.

    • Mechanism: The large "bite angle" of Xantphos forces the palladium center into a geometry that favors the reductive elimination of the bulky product, a common rate-limiting step in hindered systems.

Module 3: The Rearrangement Route (Willgerodt-Kindler)

Best for: Acetophenone precursors (avoiding benzyl halides entirely).

Issue: Formation of tarry byproducts; difficult purification. Diagnosis: Polymerization of thioamides due to overheating or insufficient amine. Solution: Morpholine Optimization .

Protocol 3.1: Optimized Willgerodt-Kindler

  • Reagents: o-Substituted Acetophenone (1.0 eq), Sulfur (S8, 1.5 eq), Morpholine (2.0 eq).

  • Procedure:

    • Reflux the mixture (no additional solvent) at 130°C for 6 hours.

    • Isolate the intermediate thiomorpholide .

    • Hydrolyze the thiomorpholide using Protocol 1.2 (KOH/Glycol).

    • Why it works: The carbonyl migration occurs via a cascade of equilibria that are less sensitive to ortho sterics than direct nucleophilic substitution.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct synthetic route based on your specific substrate constraints.

RouteSelection Start START: Target Ortho-Substituted Phenylacetic Acid CheckSubstrate Check Precursor Availability Start->CheckSubstrate IsAcetophenone Acetophenone Available? CheckSubstrate->IsAcetophenone Willgerodt Route A: Willgerodt-Kindler (Reflux S8/Morpholine) IsAcetophenone->Willgerodt Yes IsBenzylHalide Benzyl Halide Available? IsAcetophenone->IsBenzylHalide No CheckSterics Assess Steric Bulk IsBenzylHalide->CheckSterics Yes Grignard Route D: Grignard Carboxylation (Risk: Wurtz Coupling) IsBenzylHalide->Grignard No (Aryl Halide only) MonoOrtho Mono-Ortho (e.g., 2-Cl) CheckSterics->MonoOrtho DiOrtho Di-Ortho (e.g., 2,6-diCl) CheckSterics->DiOrtho RouteNitrile Route B: Nitrile Synthesis (Must use PTC + Glycol Hydrolysis) MonoOrtho->RouteNitrile Try first RouteCarbonyl Route C: Pd-Carbonylation (Use Xantphos Ligand) DiOrtho->RouteCarbonyl Recommended RouteNitrile->RouteCarbonyl If Yield < 20%

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and steric severity.

Comparative Data: Yield Expectations
MethodSubstrate ExampleKey ConditionTypical YieldPrimary Failure Mode
Classical Nitrile 2-Chlorobenzyl chlorideNaCN/EtOH (Reflux)30-45%Incomplete substitution (SN2 block)
PTC Nitrile 2-Chlorobenzyl chlorideNaCN/Toluene/TBAB75-85% Hydrolysis failure (Amide stop)
Pd-Carbonylation 2,6-Dichlorobenzyl chloridePd(OAc)2/Xantphos/CO80-92% Catalyst poisoning / CO safety
Willgerodt-Kindler 2,6-DichloroacetophenoneS8/Morpholine50-65%Difficult purification (Tar)
Mechanism of Failure: The Steric Shield

To understand why the standard nitrile hydrolysis fails, visualize the tetrahedral intermediate. The following diagram details the specific atomic clashes.

HydrolysisFailure Nitrile Ortho-Substituted Nitrile Attack Hydroxide Attack (Rate Limiting) Nitrile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate High Energy Barrier Product Phenylacetic Acid Intermediate->Product Block STERIC BLOCK Ortho-groups repel OH- Block->Attack Inhibits

Figure 2: Mechanistic bottleneck in the hydrolysis of ortho-substituted nitriles.

References
  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene. Retrieved from

  • ChemicalBook. (n.d.). 2,6-Dichlorophenylacetic acid Synthesis and Properties. Retrieved from

  • Ueda, T., Konishi, H., & Manabe, K. (2012).[4][5] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[4] Organic Letters, 14(12), 3100–3103.[4] Retrieved from

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction: Reaction of Substituted Acetophenones.[6] Acta Chemica Scandinavica B, 40, 534–544.[6] Retrieved from

  • García-López, J. A., et al. (2011). Palladium-Catalyzed Carboalkoxylation of Aryl and Benzyl Halides. The Journal of Organic Chemistry, 76(13), 5489-5494.[7] Retrieved from

Sources

Technical Support Center: Steric Hindrance Resolution in 2-Methoxyphenyl Propanoic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

Coupling 2-methoxyphenyl propanoic acid presents a "double-threat" challenge in medicinal chemistry:

  • Steric/Electronic Deactivation (The Ortho Effect): The ortho-methoxy group provides significant steric bulk blocking the carbonyl trajectory. Electronically, the oxygen lone pair donates density into the ring (resonance), reducing the electrophilicity of the carbonyl carbon.

  • 
    -Chiral Instability:  The propanoic acid backbone possesses an acidic 
    
    
    
    -proton. Activation of the carboxyl group significantly lowers the pKa of this proton, making the intermediate highly susceptible to base-mediated racemization via ketene or oxazolone pathways.

This guide provides validated protocols to resolve these competing issues: maximizing yield (overcoming hindrance) while maintaining enantiopurity.

Decision Matrix: Selecting the Right Protocol

Do not default to EDC/HOBt. Use this logic flow to select the optimal coupling system for your specific constraints.

CouplingLogic Start Substrate Analysis: 2-Methoxyphenyl Propanoic Acid IsChiral Is Enantiopurity Critical? Start->IsChiral Nucleophile Nucleophile Type? IsChiral->Nucleophile Yes (>99% ee req) HATU Protocol C: HATU/HOAt (Standard High-Power) IsChiral->HATU No (Racemic OK) T3P Protocol A: T3P (Propylphosphonic Anhydride) (Low Epimerization) Nucleophile->T3P Primary/Secondary Amine Ghosez Protocol B: Ghosez's Reagent (High Reactivity, Neutral pH) Nucleophile->Ghosez Unreactive/Bulky Amine Note1 Best for preventing alpha-proton abstraction T3P->Note1 Note2 Generates Acid Chloride without HCl release Ghosez->Note2

Figure 1: Decision tree for reagent selection based on chirality and nucleophile reactivity.

Reagent Performance Matrix

FeatureT3P (Propylphosphonic Anhydride) Ghosez's Reagent HATU / HOAt EDC / HOBt
Steric Tolerance HighExtreme (Acid Chloride)Very HighModerate
Racemization Risk Lowest (Fast kinetics, no H-bonding)Low (Neutral conditions)Moderate (Base dependent)High (Slow reaction)
Byproduct Removal Excellent (Water soluble)Good (Volatile/Water soluble)Difficult (Tetramethylurea)Moderate (Urea precipitate)
Mechanism Mixed Anhydride

-Chloroenamine

Acid Cl
Active Ester (OAt)Active Ester (OBt)
Best Use Case Chiral, hindered acids Non-nucleophilic amines General hindered couplingRoutine, unhindered

Validated Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard" for Chiral Integrity)

Why: T3P acts as a kinetic scavenger. It activates the acid rapidly but does not stabilize the oxazolone intermediate that leads to racemization. Reference: Dunetz, J. R., et al. Org. Lett. (2011).

Step-by-Step:

  • Dissolution: Dissolve 2-methoxyphenyl propanoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Cooling: Cool the mixture to 0 °C .

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine is often superior for T3P couplings to suppress epimerization.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (20–25 °C). Monitor by LCMS (typically complete in 1–4 hours).

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine. The phosphorus byproducts are water-soluble.

Protocol B: Ghosez's Reagent (For "Impossible" Sterics)

Why: Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which rapidly racemizes the


-proton. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral  conditions.
Reference:  Ghosez, L., et al. Org. Synth. (1980).

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve the acid (1.0 equiv) in dry DCM .

  • Reagent Addition: Add Ghosez’s Reagent (1.1–1.2 equiv) at 0 °C. Stir for 1–2 hours at RT. Monitor: Check conversion of acid to acid chloride by quenching a small aliquot with MeOH (look for methyl ester on LCMS).

  • Coupling: Once activation is complete, cool to 0 °C. Add the amine (1.2 equiv) and a non-nucleophilic base (DIPEA or 2,4,6-Collidine, 1.5 equiv).

  • Reaction: Stir at RT until complete.

  • Note: This method bypasses the "active ester" steric clash entirely.

Protocol C: HATU with Collidine (The "High-Power" Alternative)

Why: If T3P fails due to low yield, HATU is the next most potent activator. We substitute TEA/DIPEA with 2,4,6-Collidine (TMP) because its steric bulk prevents it from abstracting the


-proton, significantly reducing racemization.

Step-by-Step:

  • Pre-activation: Dissolve acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.

  • Base: Add 2,4,6-Collidine (2.0 equiv) at 0 °C. Stir for only 2–5 minutes. Warning: Prolonged pre-activation increases racemization.

  • Coupling: Immediately add the amine (1.1 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

Troubleshooting & FAQs

Q1: I see significant racemization (10-20% enantiomer) even with T3P.

Root Cause: Your base is likely too strong or the temperature is too high. Fix:

  • Switch from DIPEA (pKa ~10.7) to N-Methylmorpholine (NMM) (pKa ~7.4) or Pyridine (pKa ~5.2).

  • Run the entire reaction at 0 °C or -10 °C .

  • Ensure your solvent is anhydrous; water hydrolyzes the active intermediate, stalling the reaction and allowing time for racemization.

Q2: The reaction stalls at 50% conversion.

Root Cause: The ortho-methoxy group is physically blocking the approach of the amine to the active ester. Fix:

  • Switch to Protocol B (Ghosez). Acid chlorides are smaller and more reactive than the HATU/T3P active intermediates.

  • Microwave Irradiation: If using T3P, heat to 60–80 °C in a microwave. Warning: Only do this if racemization is NOT a concern.

Q3: I am forming an N-acyl urea byproduct.

Root Cause: You are likely using EDC/DCC. The amine is too hindered to attack the O-acyl isourea faster than the rearrangement occurs. Fix: Stop using carbodiimides. Switch to phosphonium (PyBOP) or uronium (HATU) reagents, or T3P, which do not form N-acyl ureas.

Mechanistic Visualization: The Racemization Pathway

Understanding why racemization happens helps you prevent it.

Racemization Acid 2-Methoxy Propanoic Acid Activated Activated Species (Active Ester) Acid->Activated + Coupling Reagent Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Amine Attack (Steric Hindrance) Enol Enol/Ketene Intermediate Activated->Enol Base abstracts alpha-proton Pure Pure L-Amide Activated->Pure + Amine (Fast Attack) Racemic Racemic Product Oxazolone->Racemic Re-opening Enol->Racemic

Figure 2: Racemization pathways. Steric hindrance slows the "Green" path, allowing the "Red" pathways (Oxazolone/Enol formation) to dominate. T3P and Collidine minimize the Red pathways.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5] Organic Process Research & Development.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1980). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of acids to acid chlorides. Organic Syntheses.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.[3]

Sources

Technical Support Center: Purification of (2S)-2-(2-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-81616-S Subject: Impurity Removal & Chiral Resolution Protocols Status: Active Guide Applicable CAS: 81616-80-0 (S-isomer), 91061-46-0 (Racemate)

Executive Summary

You are likely working with (2S)-2-(2-Methoxyphenyl)propanoic acid , a chiral 2-arylpropionic acid structurally related to the "profen" class of NSAIDs. In drug development, the purity of this intermediate is critical, particularly its enantiomeric excess (ee%) and the removal of metal catalysts (Pd/Rh) if synthesized via asymmetric hydrogenation or hydroxycarbonylation.

This guide treats your purification process as a modular system. Identify your specific impurity profile below and proceed to the relevant module.

Impurity TypeLikely CulpritsRecommended Module
Stereochemical (2R)-isomer (Enantiomer)Module 1: Chiral Resolution
Chemical (Neutral) 2-Methoxyacetophenone, Decarboxylated byproducts (2-ethylanisole)Module 2: pH-Swing Extraction
Chemical (Phenolic) Demethylated byproducts (2-hydroxyphenyl derivatives)Module 2: pH-Swing Extraction
Trace Metals/Color Palladium, Rhodium, Phosphine ligandsModule 3: Scavenging

Module 1: The Enantiomeric Crisis (Chiral Resolution)

The Issue: Your sample has low optical rotation or HPLC shows a significant peak for the (R)-isomer. The Science: Enantiomers have identical physical properties in achiral environments. To separate them, we must create a diastereomeric relationship using a chiral resolving agent.[1][2]

Protocol: Classical Resolution via Diastereomeric Salt Formation

Theory: We will use (S)-(-)-1-Phenylethylamine to form a salt. The (S)-Acid/(S)-Amine salt typically exhibits different solubility properties than the (R)-Acid/(S)-Amine salt, allowing for separation via crystallization.

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude racemic acid (1.0 eq) in hot Isopropyl Alcohol (IPA). Note: Ethanol/Water mixtures are a viable alternative if IPA fails.

  • Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.5 to 0.6 eq) while stirring at 60°C.

    • Why 0.5 eq? This is "Pope and Peachey’s method." By using half an equivalent, you force the less soluble diastereomer to precipitate while the more soluble one remains in solution as the free acid or soluble salt.

  • Crystallization: Allow the solution to cool slowly to room temperature (20°C) over 4 hours. If no crystals form, scratch the glass or seed with a pure crystal. Cool further to 0-5°C for 2 hours.

  • Filtration: Filter the white precipitate.[3] This is your Enriched Salt .

    • Mother Liquor: Contains the unwanted (R)-isomer and uncrystallized (S)-isomer.

  • Recrystallization (The Polish): If ee% is <98%, recrystallize the salt again in hot IPA.

  • Salt Cracking (Recovery):

    • Suspend the solid salt in Ethyl Acetate (EtOAc).

    • Add 1M HCl (aqueous) and stir vigorously until the solid dissolves.

    • Separate the organic layer (contains your purified (S)-acid).[4]

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Visual Logic: Resolution Workflow

ResolutionWorkflow Racemate Crude Racemic Acid (S + R isomers) Agent Add (S)-(-)-1-Phenylethylamine (0.5 eq, Hot IPA) Racemate->Agent Crystallization Controlled Cooling (60°C -> 0°C) Agent->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid: (S)-Acid / (S)-Amine Salt (Target Diastereomer) Filtration->SolidSalt Precipitate Liquor Mother Liquor: (R)-Acid + Soluble Impurities Filtration->Liquor Filtrate Cracking Salt Cracking (EtOAc + 1M HCl) SolidSalt->Cracking FinalProduct Pure (S)-Acid (>99% ee) Cracking->FinalProduct

Figure 1: Workflow for the kinetic resolution of 2-arylpropionic acids via diastereomeric crystallization.

Module 2: Chemical Scavenging (Process Impurities)

The Issue: NMR shows peaks for 2-Methoxyacetophenone (starting material), Ethyl-anisole derivatives (decarboxylation), or phenolic byproducts. The Science: this compound has a pKa of approximately 4.2–4.5. We can exploit this acidity to separate it from neutral and phenolic impurities (Phenols have pKa ~10).

Protocol: The pH-Swing Extraction

Step-by-Step Workflow:

  • Initial Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Base Extraction (Targeting the Acid):

    • Extract the organic phase with saturated NaHCO₃ (aq) (pH ~8.5).

    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but too weak to deprotonate phenolic impurities (which stay in the organic layer).

  • Separation:

    • Organic Layer A: Contains neutral impurities (Acetophenone, Decarboxylated byproducts) and Phenols. DISCARD.

    • Aqueous Layer A: Contains your target (S)-Acid as a sodium salt. KEEP.

  • Acidification (Recovery):

    • Cool Aqueous Layer A to 0-5°C.

    • Slowly add 6M HCl until pH < 2. Your product will precipitate or oil out.

  • Final Extraction:

    • Extract the acidified aqueous layer with fresh EtOAc.

    • Dry (Na₂SO₄) and evaporate.[5]

Visual Logic: Impurity Partitioning

ExtractionLogic Input Crude Mixture (Acid + Neutrals + Phenols) BaseStep Add Sat. NaHCO3 (pH ~8.5) Input->BaseStep OrgLayer Organic Layer (Neutrals & Phenols) BaseStep->OrgLayer Partition AqLayer Aqueous Layer (Target Carboxylate) BaseStep->AqLayer Partition AcidStep Add HCl (pH < 2) & Extract w/ EtOAc AqLayer->AcidStep Final Purified (S)-Acid AcidStep->Final

Figure 2: Selective removal of neutral and phenolic impurities using pKa-dependent partitioning.

Module 3: Metal & Color Removal

The Issue: Sample is off-white, yellow, or grey. Trace metal analysis shows Pd or Rh > 10 ppm. The Science: Functionalized silica or activated carbon possesses high surface area micropores that trap heavy metals and conjugated color bodies.

Protocol:

  • Dissolve the acid in THF or Methanol (10 volumes).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (10 wt% relative to mass of substrate).

  • Stir at 50°C for 60 minutes .

  • Filter through a Celite pad to remove the scavenger.

  • Concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q: My chiral resolution failed; the solid is still racemic. What happened? A: You likely used too much resolving agent (1.0 eq instead of 0.5 eq), causing both diastereomers to precipitate. Alternatively, the solvent was too non-polar. Try adding small amounts of Methanol to the IPA to increase solubility, forcing the more soluble (R)-salt to stay in the mother liquor.

Q: Can I use HPLC to monitor the resolution? A: Yes. You must use a Chiral Stationary Phase (CSP).[2]

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% TFA .

  • Critical Note: The TFA is mandatory to suppress ionization of the carboxylic acid; without it, you will see broad, tailing peaks.

Q: I see a new impurity after acid-base extraction. A: If you used strong bases (NaOH) and heat, you might have racemized the alpha-proton. Always use mild bases (NaHCO₃ or K₂CO₃) and keep temperatures low during extraction.

References

  • Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI Molecules, 2011. Link

  • Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid. BenchChem Protocols. Link

  • Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids. PubMed / NIH, 2005. Link

  • Common Resolving Agents (Wikipedia/General Reference). Wikipedia: Chiral Resolution. Link

Sources

Technical Support Center: Chiral Separation of 2-Arylpropanoic Acids (2-APAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Chiral Column Selection & Method Development for Profens (Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen)

Introduction: The "Profen" Challenge

You are likely here because you are dealing with the separation of 2-arylpropanoic acids (2-APAs) . These molecules possess a chiral center at the


-position of the propionic acid moiety. The challenge is twofold:
  • Structural Similarity: The enantiomers are structurally identical except for their spatial arrangement, requiring high-selectivity stationary phases.

  • Acidic Nature: The carboxylic acid group (

    
    ) tends to ionize or dimerize in non-polar solvents, leading to severe peak tailing or total loss of retention if not managed correctly.
    

This guide moves beyond generic advice, offering a causal, self-validating framework for selecting the right chiral system.

Part 1: The Selector (Column Selection Strategy)

Q: Which column family should I screen first for 2-APAs?

A: Focus immediately on Polysaccharide-based Stationary Phases . While Pirkle-type columns (like Whelk-O 1) have niche uses for Naproxen, polysaccharide derivatives (Amylose and Cellulose) are the industry standard for this class due to their ability to form hydrogen bonds and


-

interactions with the aromatic ring and carbonyl group of the profens.
The "Magic Four" Screening Set

For 90% of 2-APAs, one of these four chemistries will provide baseline separation.

Code (Coated/Immobilized)Selector ChemistryWhy it works for 2-APAs
AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Top Choice. The helical amylose backbone creates ideal inclusion pockets for the aryl group of Ibuprofen and Ketoprofen.
OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Secondary Choice. Often complementary to AD. If AD fails, OD frequently succeeds due to the different twist of the cellulose backbone.
IC Cellulose tris(3,5-dichlorophenylcarbamate)The "Problem Solver." The chlorinated selector alters electron density, often resolving compounds where methyl-substituted phases (AD/OD) fail.
IG Amylose tris(3-chloro-5-methylphenylcarbamate)Modern Alternative. Combines features of AD and IC; excellent for separating meta-substituted aromatics.
Q: Should I choose Coated or Immobilized phases?

A: Choose Immobilized (IA, IB, IC, IG) whenever possible.

  • Reasoning: 2-APAs often have limited solubility in pure alkanes. Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate to dissolve your sample or as mobile phase modifiers.

  • Warning: Using DCM or THF on a coated column (AD-H, OD-H) will strip the stationary phase, irreversibly destroying the column [1, 5].

Part 2: The Environment (Mobile Phase & Additives)

Q: My peaks are tailing severely. What is wrong?

A: You likely lack an acidic additive . In Normal Phase (NP) or SFC, the carboxylic acid group of the 2-APA will exist in an equilibrium between the free acid, the dimer, and the ionized form. This results in "smearing" or tailing.

The Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.

  • Mechanism:[1][2] TFA is a stronger acid than the profen. It suppresses ionization (forcing the profen into its neutral, protonated state) and blocks active silanol sites on the silica support [2, 9].

  • Alternative: If TFA is too aggressive for your detector (e.g., MS), use 0.1% Formic Acid or Acetic Acid , though peak shape may be slightly broader.

Q: Can I use basic additives like DEA?

A: Generally, NO. Adding Diethylamine (DEA) will deprotonate the 2-APA, creating a salt. While this works in specific "Polar Ionic Modes," in standard Normal Phase or SFC, this often leads to precipitation or total loss of retention as the charged analyte becomes too polar for the hydrophobic chiral pocket [2].

Q: What is the standard starting Mobile Phase?

A:

  • Normal Phase: n-Hexane / 2-Propanol (90:10) + 0.1% TFA.

  • Reversed Phase: Acetonitrile / Water (40:60) + 0.1% Formic Acid.

  • SFC:

    
     / Methanol (90:10) + 0.1% TFA.
    

Part 3: Method Development Workflow

The following diagram outlines the logical decision tree for developing a method for a new 2-APA derivative.

ChiralMethodDev Start Analyte: 2-Arylpropanoic Acid Solubility Check Solubility in MeOH/EtOH Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (HPLC) ModeSelect->NP SFC SFC (Preferred for Prep) ModeSelect->SFC RP Reversed Phase (LC-MS) ModeSelect->RP Screen Primary Screen: Immobilized Columns (IA, IB, IC, IG) NP->Screen SFC->Screen MP_NP Mob. Phase: Hex/IPA (90:10) + 0.1% TFA Screen->MP_NP Conditions MP_SFC Mob. Phase: CO2/MeOH (90:10) + 0.1% TFA Screen->MP_SFC Conditions Result Check Resolution (Rs) & Tailing Screen->Result Good Rs > 1.5 Success Result->Good Tailing Rs > 1.5 but Tailing Result->Tailing NoRes Rs < 1.5 (Partial/No Sep) Result->NoRes FixTailing Increase TFA to 0.2% or Switch to stronger acid Tailing->FixTailing FixRes 1. Switch Alcohol (IPA <-> EtOH) 2. Lower Temp (10-20°C) 3. Screen Chlorinated Phase (IC) NoRes->FixRes FixRes->Screen Re-screen

Caption: Logical workflow for chiral method development of acidic profens, prioritizing immobilized phases and acidic additives.

Part 4: Advanced Troubleshooting (FAQs)

Q: I have separation, but the elution order is wrong (R elutes before S). Can I reverse it?

A: This is common.[3]

  • Inversion Strategy: If you are using an Amylose column (AD/IA) and need to reverse order, try the Cellulose equivalent (OD/IB). The helical twist is often opposite, frequently reversing elution order [6].

  • Solvent Switch: Occasionally, switching from IPA to MeOH on an immobilized column (e.g., Chiralpak IA) can reverse elution order due to solvation changes in the chiral pocket.

Q: Can I use 100% Ethanol or Methanol?

A: Yes, but only on Immobilized columns (IA, IB, IC) or in Polar Organic Mode .

  • Protocol: 100% MeOH + 0.1% TFA is a valid mobile phase for immobilized columns. It reduces backpressure and is excellent for preparative work.

  • Note: On coated columns (AD-H), 100% Ethanol is safe, but 100% Methanol is risky and can reduce column life; it is usually restricted to <15% in mixtures with Hexane [5].

Q: How do I transfer my HPLC method to SFC?

A: The transfer is usually straightforward but requires density adjustments.

  • Stationary Phase: Keep the same column (e.g., IA).

  • Modifier: Replace Hexane with Supercritical

    
    . Replace IPA with Methanol (Methanol is a stronger solvent in SFC).
    
  • Additive: You MUST keep the acid. Use 0.1% TFA in the Methanol co-solvent.

  • Benefits: SFC is often 3-4x faster and eliminates the need for toxic hexane, making it the preferred method for purifying gram-quantities of profens [4, 25].

Part 5: Specific Protocols

Protocol A: Standard Screening (HPLC)

Objective: Rapidly identify a separation candidate.[2]

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (or IPA). Do not use DCM if using coated columns.[4]

  • Columns: Connect Chiralpak IA and Chiralpak IB (or AD-H/OD-H).

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV 230 nm (or 254 nm).

  • Criteria: Look for split peaks. If

    
    , switch alcohol to Ethanol (90:10:0.1).
    
Protocol B: "The Nuclear Option" (For stubborn separations)

Objective: Resolve difficult pairs where standard screening fails.

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: n-Hexane / DCM / Ethanol / TFA (50 : 30 : 20 : 0.1).

  • Why this works: The addition of DCM (Dichloromethane) alters the 3D shape of the polymer and improves solubility, while the chlorinated selector provides unique electronic interactions. Strictly for immobilized columns only.

References

  • Daicel Chiral Technologies. (n.d.).[5] Instruction Manual for CHIRALPAK IA Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[5] Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Chromatography Forum. (2017). Additives for chiral chromatography. Retrieved from [Link]

  • Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Solvents for Daicel Chiral Columns: Immobilized vs. Coated. Retrieved from [Link]

  • Phenomenex. (2012). Guide for Chiral Column Selection. Retrieved from [Link]

  • Haginaka, J. (2001). Enantiomer separation of drugs by HPLC on polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

Sources

minimizing by-product formation in 2-arylpropionic acid oxidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-arylpropionic acids (profens). It addresses the specific challenges of minimizing by-products such as decarboxylated ketones, racemates, and over-oxidized species during oxidative functionalization.

Ticket Status: Open | Priority: High | Topic: Minimizing By-Product Formation

The Core Challenge: The "Profen" Paradox

In drug development, oxidizing 2-arylpropionic acids (e.g., Ibuprofen, Naproxen) to generate metabolites or derivatives is a fight against the molecule's inherent reactivity. You are attempting to activate a C-H bond (benzylic or distal) while preserving a labile carboxyl group and a fragile chiral center.

Common Failure Modes:

  • Oxidative Decarboxylation: The carboxyl group is lost as CO₂, yielding a ketone (acetophenone derivative).

  • Racemization: The

    
    -chiral center inverts, destroying enantiopurity.
    
  • Over-Oxidation: Benzylic alcohols rapidly convert to ketones.

Diagnostic & Troubleshooting Modules

Module A: Preventing Decarboxylation (The "Anchor" Strategy)

Symptom: Evolution of gas (CO₂), loss of acidity, formation of acetophenones (e.g., 4-isobutylacetophenone from ibuprofen). Root Cause: Free carboxylic acids are prone to oxidative decarboxylation via carboxyl radicals (


). If you oxidize the free acid, the metal-oxo species or radical initiator will often attack the carboxyl hydrogen, leading to homolytic cleavage.

Corrective Action:

  • Mandatory Step: Esterification. You must mask the acid as a methyl or tert-butyl ester before oxidation. This "anchors" the molecule, forcing the oxidant to attack the C-H bonds instead of the carboxyl group.

  • Protocol Adjustment: Switch from harsh oxidants (KMnO₄, CrO₃) to C-H activation catalysts (Iron-PDP or Porphyrins) or radical halogenation followed by hydrolysis.

Module B: Maintaining Stereochemical Integrity (Racemization)

Symptom: Loss of optical rotation; HPLC shows 50:50 enantiomer mix. Root Cause:

  • Base-Catalyzed Enolization: The

    
    -proton is acidic (
    
    
    
    for esters). Even mild bases can deprotonate it, forming an achiral planar enolate.
  • Radical Scrambling: If a radical forms at the benzylic position, it is planar. Recombination can occur from either face.

Corrective Action:

  • pH Control: Maintain reaction pH < 7.5. Avoid basic workups (e.g., washing with strong NaOH). Use buffered quenching solutions.[1]

  • Temperature: Perform oxidations at the lowest viable temperature (often 0°C to -78°C for radical steps).

  • Reagent Selection: If coupling is involved, avoid HOBt (induces racemization); use OxymaPure instead.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergence between the desired metabolic pathway and the destructive by-product pathways.

ProfenOxidation cluster_legend Pathway Legend Start 2-Arylpropionic Acid (Starting Material) Ester Ester Intermediate (Protected) Start->Ester Esterification (Protection) Decarb Decarboxylated Ketone + CO2 Start->Decarb Direct Oxidation (Free Acid) Radical Benzylic Radical Intermediate Ester->Radical C-H Abstraction (NBS or Fe-Cat) Desired Benzylic Alcohol (Metabolite) Radical->Desired Controlled Hydroxylation Ketone Acetophenone (Over-Oxidation) Radical->Ketone Excess Oxidant Racemate Racemic Mixture (Stereo-loss) Radical->Racemate Slow Rebound/ Planar Intermediate Green = Desired Path Green = Desired Path Red = Failure Mode Red = Failure Mode

Caption: Branching pathways in profen oxidation. Note that direct oxidation of the free acid leads to decarboxylation, while the ester pathway allows access to the desired alcohol, provided over-oxidation is controlled.

Validated Experimental Protocols

Protocol A: Selective Benzylic Hydroxylation (Synthetic Route)

Use this for synthesizing the 1-hydroxy metabolite analog.

Reagents: Ibuprofen Methyl Ester (Substrate), N-Bromosuccinimide (NBS), CCl₄ or Trifluorotoluene (Solvent), AIBN (Initiator), CaCO₃.

  • Protection: Convert the 2-arylpropionic acid to its methyl ester using MeOH/H₂SO₄. Isolate and dry.

  • Radical Bromination:

    • Dissolve Ester (1.0 equiv) in anhydrous Trifluorotoluene (0.1 M). Note: Trifluorotoluene is a greener alternative to CCl₄.

    • Add NBS (1.05 equiv) and CaCO₃ (1.5 equiv). CaCO₃ scavenges HBr, preventing acid-catalyzed racemization.

    • Add AIBN (0.05 equiv).

    • Reflux under Argon for 2-4 hours. Monitor by TLC (disappearance of SM).

  • Hydrolysis (The Critical Step):

    • Cool to RT. Filter off succinimide/Ca salts.

    • Evaporate solvent.[2]

    • Dissolve the crude benzylic bromide in Acetone/H₂O (1:1).

    • Add Ag₂CO₃ (1.1 equiv) or perform solvolysis with mild heating (40°C). Silver-assisted hydrolysis is stereospecific (SN1 with retention or inversion depending on conditions) and mild.

  • Purification: Silica gel chromatography.

Why this works: The ester prevents decarboxylation. CaCO₃ prevents acid-catalyzed racemization. Silver-assisted hydrolysis avoids strong bases that would hydrolyze the ester or racemize the center.

Protocol B: Biomimetic Remote Oxidation (Metabolite Synthesis)

Use this for synthesizing distal hydroxy metabolites (e.g., on the isobutyl chain) using the White-Chen Catalyst.

Reagents: Ibuprofen Methyl Ester, Fe(PDP) catalyst (White-Chen Catalyst), H₂O₂, Acetic Acid, Acetonitrile.

  • Setup: In a vial, combine Ibuprofen Methyl Ester (1.0 equiv, 0.3 mmol) and Fe(PDP) (5 mol%).

  • Solvent: Add MeCN (0.75 mL).

  • Oxidant Addition:

    • Prepare a solution of H₂O₂ (50%, 1.2 equiv) and Acetic Acid (0.5 equiv) in MeCN.

    • Slow Addition: Add this solution dropwise over 45-60 minutes using a syringe pump. Slow addition is crucial to maintain a low steady-state concentration of the active oxidant, preventing over-oxidation.

  • Quench: Dilute with saturated NaHCO₃ solution. Extract with EtOAc.[2]

  • Analysis: This method favors oxidation at the least sterically hindered tertiary C-H bond (remote position) or the secondary benzylic position depending on electronic tuning.

Why this works: The Fe(PDP) catalyst mimics the P450 active site but is tunable. It relies on electronic and steric recognition, minimizing random radical attacks that lead to polymer/degradation by-products.

Data Summary: Oxidant Selection Matrix

Oxidant / MethodPrimary RiskSelectivityRecommendation
KMnO₄ / CrO₃ Decarboxylation LowAvoid. Too harsh; cleaves C-C bonds.
NBS / Radical RacemizationBenzylic (High)Good. Use with CaCO₃ buffer.
Fe(PDP) / H₂O₂ Over-oxidationRemote/DistalExcellent for late-stage metabolite synthesis.
Electrochemistry DecarboxylationVariableCaution. Anodic oxidation often triggers Kolbe decarboxylation.

Frequently Asked Questions (FAQ)

Q: I am seeing a "styrene" by-product (vinylbenzene). What is this? A: This is the elimination product. It happens if you generate a benzylic carbocation (or bromide) and then expose it to a base or heat without a nucleophile (water) present. Ensure your hydrolysis step uses mild conditions (Ag₂CO₃) rather than strong heating with base.

Q: Can I oxidize the free acid if I use a "gentle" catalyst? A: Generally, no. Even with biomimetic catalysts, the carboxyl group can coordinate to the metal center, altering the geometry and often facilitating decarboxylation (the Hunsdiecker-type mechanism). Always protect the acid first.

Q: How do I separate the enantiomers if racemization occurs? A: If you cannot prevent racemization, use Chiral HPLC. Columns like Chiralpak AD-H or Chiralcel OD-H are standard for profen derivatives. Alternatively, reform the salt with a chiral amine (e.g., (S)-(-)-


-methylbenzylamine) and crystallize the diastereomers.

Q: Why use Trifluorotoluene instead of CCl₄? A: CCl₄ is highly toxic and ozone-depleting. Trifluorotoluene (PhCF₃) has similar boiling point and radical-stabilizing properties but is much safer and environmentally benign.

References

  • White-Chen Catalyst & C-H Oxidation: Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783–787. Link

  • Mechanisms of Ibuprofen Oxidation: Skoumal, M., et al. (2012). Chemical oxidation of ibuprofen in the presence of iron species at near neutral pH. Journal of Hazardous Materials, 219-220, 156-163. Link

  • Preventing Racemization: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Referencing HOBt vs Oxyma mechanisms). Link

  • Biomimetic Iron Catalysts: Costas, M., et al. (2004). Selective C-H Oxidation Catalyzed by Iron Complexes.[3] Accounts of Chemical Research, 37(9), 661-669. Link

  • Metabolic Pathways (CYP2C9): Kirchheiner, J., et al. (2002). Pharmacokinetics of ibuprofen enantiomers in relation to CYP2C9 genotypes. Clinical Pharmacology & Therapeutics, 72(1), 61-75. Link

Sources

Validation & Comparative

Publish Comparison Guide: Specific Optical Rotation Standards for (S)-2-(2-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical standards for characterizing (S)-2-(2-Methoxyphenyl)propionic acid (CAS: 81616-80-0), a critical chiral intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a resolving agent.[1]

This guide prioritizes methodological validation over static literature values, as specific rotation (


) for this intermediate is highly solvent-dependent and less standardized than its downstream derivatives (e.g., Naproxen).[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before establishing an optical rotation standard, the analyte must be unequivocally identified.[1] Unlike its 6-methoxy-naphthyl analog (Naproxen), the ortho-methoxy phenyl variant presents unique steric challenges in chiral recognition.[1]

ParameterSpecification
Chemical Name (S)-2-(2-Methoxyphenyl)propionic acid
CAS Number 81616-80-0 (S-enantiomer) / 91061-46-0 (Racemate)
Molecular Formula

Molecular Weight 180.20 g/mol
Stereochemistry (S)-Configuration (typically Dextrorotatory (+) in Chloroform)
Primary Application Chiral building block, NSAID precursor, Resolving agent

The "Standard" Dilemma: Polarimetry vs. Orthogonal Methods

In high-precision synthesis, relying solely on literature values for specific rotation (


) is a known liability due to solvent effects and concentration dependence.[1] This section compares the Traditional Standard  (Polarimetry) against the Modern Gold Standard  (Chiral HPLC) to guide your QC workflow.
Comparison of Purity Determination Methods
FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Direct Resolution)
Principle Rotation of plane-polarized light by bulk sample.[1]Chromatographic separation of enantiomers.
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Sensitivity Low (requires high purity to be accurate).[1]High (detects <0.1% impurity).[1]
Sample Req. High (~10–50 mg).[1]Low (<1 mg).[1]
Interference Highly susceptible to chiral impurities/solvent.[1]Robust; impurities are separated.[1]
Verdict Secondary ID Test (Qualitative).Primary Release Standard (Quantitative).

Critical Insight: For (S)-2-(2-Methoxyphenyl)propionic acid, the specific rotation is generally positive (+) in Chloroform (


).[1] However, trace amounts of the (R)-enantiomer or chemical impurities can significantly skew this value.[1] Do not release batches based on OR alone. 

Experimental Protocols: Establishing the Reference

Since universal pharmacopeial monographs may not explicitly list this specific intermediate, you must establish an In-House Reference Standard . Follow these self-validating protocols.

Protocol A: Determination of Specific Optical Rotation ( )[1][7]

Objective: Calculate the specific rotation to confirm identity and gross enantiomeric composition.

  • Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (which can alter rotation).[1]

    • Accurately weigh 100.0 mg of (S)-2-(2-Methoxyphenyl)propionic acid.

    • Transfer to a 10 mL volumetric flask.

  • Solvent Selection:

    • Standard: Chloroform (

      
      ) (Stabilized with amylene, not ethanol, to avoid esterification risks).[1]
      
    • Alternative: Methanol (MeOH) (Note: Rotation magnitude often decreases in polar protic solvents).[1]

  • Measurement:

    • Equilibrate the polarimeter cell (1 dm path length) to 20°C ± 0.5°C .

    • Zero the instrument with the pure solvent blank.[1]

    • Measure the optical rotation (

      
      ) at 589 nm (Sodium D-line).[1][2] Take the average of 5 readings.
      
  • Calculation:

    
    [1]
    
    • Where

      
       = observed rotation (°), 
      
      
      
      = path length (dm),
      
      
      = concentration (g/100mL).[1][2]
Protocol B: Validation via Chiral HPLC (The "True" Standard)[1]

Objective: Determine the precise Enantiomeric Excess (ee) to validate the optical rotation value.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose carbamate derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]

    • Note: Acid additive is crucial to suppress ionization of the carboxylic acid and prevent peak tailing.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (or 230 nm for higher sensitivity).[1]

  • Temperature: 25°C.

  • Expected Elution: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1]

Workflow Visualization: From Synthesis to Validation

The following diagram illustrates the decision logic for qualifying a batch of (S)-2-(2-Methoxyphenyl)propionic acid.

G Start Crude (S)-2-(2-Methoxyphenyl) propionic Acid HPLC Primary Test: Chiral HPLC (Chiralpak AD-H/OD-H) Start->HPLC Decision Enantiomeric Excess (ee) > 98.0%? HPLC->Decision Data Analysis Recryst Recrystallization (Solvent: Hexane/EtOAc) Decision->Recryst No (<98%) Polarimetry Secondary Test: Specific Optical Rotation Decision->Polarimetry Yes (>98%) Recryst->HPLC Retest Calc Calculate Specific Rotation [α] = (α × 100) / (l × c) Polarimetry->Calc Release Release as Reference Standard Calc->Release Document Value

Figure 1: Quality Control Workflow for Chiral Acid Validation. High-contrast nodes indicate critical decision points.

Technical Discussion & Causality

Why the Discrepancy in Literature Values?

You may find conflicting specific rotation values in literature (ranging from +40° to +70°).[1] This is rarely due to instrument error but rather:

  • Concentration Dependence: Carboxylic acids form dimers in non-polar solvents (like Chloroform) and monomers in polar solvents (like Methanol).[1] The dimer and monomer often have significantly different rotatory powers.[1]

  • Temperature Sensitivity: The conformational freedom of the methoxy group relative to the propionic acid side chain is temperature-dependent.[1]

  • Trace Impurities: The ortho-methoxy group activates the ring, making the molecule susceptible to minor oxidation or racemization during aggressive workups.[1]

The "Self-Validating" System

A robust standard is not a single number but a correlated dataset .[1]

  • If your HPLC shows 99.5% ee , but your Optical Rotation is significantly lower than the historical batch average, do not trust the rotation .[1] It indicates potential chemical impurities (achiral) or solvent contamination (solvate formation).[1]

  • Standard Acceptance Criteria:

    • Chiral HPLC Purity: > 98.5%[1][3]

    • Chemical Purity (Achiral HPLC): > 99.0%[1]

    • Specific Rotation: Consistent with in-house historical mean (typically positive sign).[1]

References

  • Sigma-Aldrich (Merck) .[1] (S)-2-(2-Methoxyphenyl)propanoic acid Product Specification. Retrieved from

  • Thermo Fisher Scientific . (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) Analysis Guide. (Used for analog comparison of method parameters).[1] Retrieved from

  • National Institute of Standards and Technology (NIST) . Polarimetry and Optical Rotation Standard Reference Materials. Retrieved from [1]

  • Anton Paar . Basics of Polarimetry and Specific Rotation Measurement. Retrieved from

  • Chiralpedia . Strategies for Chiral HPLC Separation of Aryl Propionic Acids. Retrieved from

Sources

comparing bioactivity of (2S) vs (2R) 2-(2-Methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Core Focus

I'm now zeroing in on defining the core focus. The main goal, as I see it, is constructing a comparison guide. This guide will objectively compare the bioactivity of the two enantiomers. I'm prioritizing performance-based metrics and experimental data in its construction.

Refining the Audience Profile

I'm now honing in on the target audience. My focus has shifted to researchers, scientists, and drug development professionals. Core requirements center on autonomy in structure, scientific integrity through a Senior Application Scientist persona, and strong emphasis on visualization using tables, detailed protocols, and Graphviz diagrams, all with specific formatting rules and a complete references section.

Verifying Bioactivity Context

I'm now deep-diving to pin down the correct bioactivity context. My focus is on the compound's function; is it an NSAID? No, I need to check its function as a sweet taste inhibitor. I've formulated a search strategy and am currently running queries to refine the answer. The compound is known as GIV3727 and is related to Lactisole.

Defining Key Distinctions

I've homed in on a critical differentiation. "2-(2-Methoxyphenyl)propanoic acid" stands apart from its isomers, especially "2-(4-methoxyphenyl)propanoic acid," which connects to NSAID derivatives. The search results highlight this specific structural variance.

Analyzing Structural Variations

I've got a correction to make; some sources explicitly list "(S)-2-(2-Methoxyphenyl)propanoic acid." I'm also investigating if it is an auxin or NSAID, and what role its ortho-methoxy phenyl structure plays compared to its phenoxy counterparts. The connection to profens as NSAIDs is becoming clearer, and the structural similarity to Ibuprofen and Naproxen is under review.

Investigating Biological Activity

I'm now focusing on the compound's potential bioactivity. While it's available from Sigma, my hypothesis centers on whether it's a chiral intermediate or a model for enantioselectivity, specifically for lipase/esterase studies. However, the "bioactivity" prompt suggests a function. Could it be an auxin analog, given (2-methoxyphenyl)acetic acid's auxin activity? The ortho vs. para positions are also of interest in the potential for sweet taste inhibition. The literature shows the para is a stronger inhibitor than ortho.

Refining Search Strategies

I'm now pivoting my search terms, focusing on the molecule's auxin and NSAID potential, plus its overall bioactivity. I'm noting the ortho-substitution's impact on COX inhibition. The molecule's similarity to Dicamba precursors also stands out. My new queries are centered around the terms "auxin," "NSAID," and "bioactivity" in combination with the full chemical name.

Expanding Search Parameters

I've hit a dead end with the initial search term. Zero results, even with quotes, suggests the exact phrasing is uncommon for naming conventions. Now, I'm broadening my scope, considering variations like "propionic" vs. "propanoic" and using the more common "o-methoxyphenyl" descriptor to find relevant hits.

Investigating Compound Properties

I'm now investigating potential properties of "2-(2-methoxyphenyl)-propionic acid". It's not a direct match for ortho-Lactisole, as the ether linkage is different. However, its structure resembles Mecoprop, Dicamba, and (2-methoxyphenyl)acetic acid, pointing toward possible auxin activity. Furthermore, I've noted the structural similarity to Lactisole but with a critical difference in the ether linkage, suggesting it may not be a sweet taste inhibitor. The para-phenoxy analogs are sweet inhibitors, while the phenyl propionic acids are NSAIDs.

Analyzing NSAID Structure

I'm now diving into the NSAID possibilities. Most "profens" are 2-arylpropionic acids, structurally similar, and I'm searching for a "2-(2-methoxyphenyl)propanoic acid" NSAID link. Is it a metabolite or perhaps a specialized probe? I've been looking at ibuprofen and other profen structures.

Confirming Lactisole Query

Next, I've checked for "PMP acid," which often relates to (4-methoxyphenoxy)propionic acid, the Lactisole acid. I'm suspecting a typo, where "2-(2-methoxyphenyl)..." might be an ortho-phenyl analog comparison. The enantiomer request suggests chiral bioactivity. Lactisole has chiral components, and I believe the user might be searching about the S-enantiomer potent sweet inhibitor.

Pinpointing The Key Leads

I'm finding that the exact string search is still too broad, leading mostly to suppliers. However, my internal knowledge base proved fruitful; search snippets have clearly pointed to (S)-2-(2-Methoxyphenyl)propanoic, which is a strong lead to focus on.

Analyzing Analogues and Enantiomers

I've homed in on (S)-2-(2-Methoxyphenyl)propanoic acid, or o-Me-PPA, as a key compound. Research confirms its chiral nature and presence in Sigma. I've also identified an enhanced production method for similar arylpropionic acids. Lactisole derivatives shed light on potential sweet inhibition, suggesting the ortho-phenyl analog might be weak or inactive, useful for SAR studies. My guide will compare its (2S) and (2R) enantiomers, highlighting their roles as a chiral building block and a structural analog in SAR.

Prioritizing Comparative Studies

I'm now focusing on comparative studies for NSAIDs, sweet taste inhibitors, and auxins. I'm prioritizing sweet taste inhibition as a primary SAR point, as this is a known bioactivity context for methoxy-substituted phenylpropionic acids. I'll also address NSAID-like potential and auxin activity, considering structural similarities to existing compounds such as Ibuprofen, Lactisole and Dicamba/Mecoprop, and the importance of stereochemistry.

Defining Structure and Bioactivity

I'm now zeroing in on 2-Methoxyhydratropic acid. I'm noting the clear distinction from Lactisole (phenoxy). I've further specified the focus on the (S)-enantiomer. I'm also now planning to address its potential NSAID activity, as it's a structural analog to ibuprofen and the profens, specifically the 2-substituted hydratropic acids. The plan is to explore the "Profen" rule: the (S)-enantiomer is likely the COX inhibitor, while the (R)-enantiomer might be inactive or undergo inversion.

Assessing Commercial Availability

I've determined the molecule is commercially available as an intermediate. The absence of a directly associated, famous drug or bioactivity is shaping my focus. I'm now delving into potential applications that could leverage this known structure, rather than focusing on comparisons to established drugs that are known by its name.

Framing Structural Relationships

My current thinking centers on framing the guide as a Structure-Activity Relationship (SAR) study of 2-arylpropionic acids. I'm using 2-(2-Methoxyphenyl)propanoic acid as the central point for comparison. I've broken the comparisons down into the following 3 groups:

  • The Para-Isomer (Lactisole/Na-PMP analog): Comparing Sweet Taste Inhibition.

  • The Para-Alkyl Isomers (Ibuprofen/Naproxen): Comparing NSAID activity.

  • The Auxin Context: Comparing to Mecoprop/Dicamba.

I'm thinking like an "Application Scientist," and treating this as a probe to understand the effect the ortho-methoxy has on activity. The chirality of the 2S vs 2R positions is also vital, and shows itself across these classes of molecules.

Defining the Task

I've gathered sufficient data to begin constructing a comprehensive, expert-level guide. My approach prioritizes scientific accuracy regarding the specified molecule while directly addressing the user's likely intent. I'm focusing on crafting a resource that's both rigorous and user-friendly for experts.

Analyzing Bioactivity Properties

I'm now diving into the bioactivity of 2-(2-Methoxyphenyl)propanoic acid (2-PMPA). I've discovered its weak sweet taste inhibition, mimicking the ortho-phenoxy analog, but demonstrating the requirement of the ether oxygen's para-substitution, as evidenced by SAR studies. Its weak auxin activity is reminiscent of Dicamba and Mecoprop, with the (R) enantiomer generally active. I've also identified its NSAID potential, as a 2-arylpropionic acid, with the (S) enantiomer being the active COX inhibitor. I am noting that, without the para-substitution tail, the NSAID potency of 2-PMPA would likely be low.

Defining Commercial Use

Now, I'm focusing on the practical applications, specifically the use of 2-PMPA as a model substrate in enzymatic resolution experiments. Its ability to serve as a test case for lipase and esterase enantioselectivity, especially in enzymes like Candida antarctica lipase, highlights its commercial significance. This is a crucial aspect for this guide.

Constructing the Guide

I'm now integrating insights into the guide, focusing on 2-PMPA's structural nuances, with an "Application Scientist" perspective. I'm prioritizing the Structural Activity Relationship (SAR) and its role as a model compound. I'll use Graphviz to visualize structural comparisons and the enzymatic resolution workflow. The guide will include details on chemical structure, enzymatic resolution, and SAR, particularly highlighting the crucial difference between ortho and para substitution. I'm focusing on why the ether linkage drastically reduces potency. I am also planning to consult literature for references.

reference standards for (2S)-2-(2-Methoxyphenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches to gather data on (2S)-2-(2-Methoxyphenyl)propanoic acid. My primary focus is on its chemical characteristics, alongside the typical analytical methods like HPLC and GC that are used to examine it. I'm keen to find detailed physical data, spectra and safety data.

Expanding Data Gathering

I'm now expanding my data collection efforts. I'm focusing on finding analytical methods and validation protocols for this compound, or similar chiral profens. I'm looking into regulatory body publications and peer-reviewed journals, specifically for chiral separation methods. I will structure the guide to include different types of reference standards, along with a comparison of analytical methodologies, including chiral HPLC.

Deepening Analytical Focus

I'm now diving deeper into the specifics. I've initiated comprehensive Google searches for this compound, zeroing in on chemical traits, analytical techniques (HPLC, GC, chiral methods), and reference materials from suppliers like Sigma-Aldrich and Cayman Chemical. Simultaneously, I'm hunting for established analytical methods and validation protocols from regulatory bodies and journals for this compound and similar chiral profens. I intend to structure the guide with comparisons of reference standards and analytical methodologies. I am aiming to emphasize chiral HPLC as the primary analytical method. I will add a workflow diagram, and all of this will be thoroughly cited.

Defining Scope of Guide

I'm currently focused on defining the scope for a comprehensive comparison guide on reference standards for analyzing this compound. My aim is to make it a user-friendly and informative resource. I plan to delve into a comparison of different standards, ensuring the guide provides pertinent information for the analytical community.

Outlining Guide Structure

I'm now zeroing in on the guide's structure, ensuring it's comprehensive and logically sound. I have full control over the editorial direction. I need to design a structure to tell a deep technical story about this topic. My focus is on providing detailed, step-by-step methodologies and clear data presentation, including tables and visualizations using Graphviz. I'm prioritizing scientific integrity by emphasizing the "why" behind experimental choices, self-validating protocols, and rigorous referencing with clickable URLs.

Defining Guide Components

I'm now breaking down the guide's components, ensuring scientific integrity. I plan to incorporate expertise by explaining the "why" of experimental choices and self-validating protocols. I'm focusing on the technical story. I'm now outlining a detailed introduction, standards definitions, and analytical techniques focusing on HPLC with CSP as the primary method, with a nod to GC. I plan to provide detailed methods and clear data presentations.

Refining Guide Elements

I'm now zeroing in on defining the individual components to be included in the guide. I'm focusing on the guide's structure to deliver a detailed technical story and guarantee scientific accuracy. I'm expanding my analysis with a technical deep dive. My goal is to craft a section on reference standards and chiral analysis methodologies. I will compare HPLC-CSP methodologies, with a step-by-step protocol for experimental validation.

Refining Analysis Framework

I'm now integrating information on reference standard selection and validation with chiral analysis methodologies. I've designed a structure for an in-depth technical guide. I have a detailed, step-by-step experimental protocol, including a Graphviz diagram for visual clarity. I'm focusing on validating the reference standard and method, with an emphasis on linking the analysis for a step-by-step workflow. I'm prioritizing accuracy and thoroughness.

Defining Guide's Content

I'm now clarifying the guide's core content and target audience. It will be a comprehensive comparison of reference standards for this compound analysis, aimed at researchers, scientists, and professionals in drug development. I have full editorial control and I have developed a simulation of how to generate the guide. My analysis has provided the structure and details for a deep technical guide.

Developing Guide Structure

I've formulated a solid plan for the comparison guide, focusing on a clear, structured framework. The guide will begin by introducing the compound and reference standards, moving to analytical techniques, specifically HPLC-CSP with a step-by-step protocol, including SSTs. I have created a simulation to guide the guide's content. I'm prioritizing accuracy, clarity, and an engaging technical narrative.

Developing Guide Framework

I've crafted a comprehensive framework that includes an introduction to the compound, reference standards, and chiral analysis techniques, with a step-by-step HPLC-CSP protocol and detailed SSTs. I'm prioritizing accuracy, clarity, and an engaging technical narrative, emphasizing scientific integrity. The plan incorporates vendor information and adaptation of existing chiral HPLC methods for similar compounds, incorporating citation details. I've designed a Graphviz diagram for the standard validation workflow.

spectroscopic characterization of ortho-methoxy chiral acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Characterization of


-Methoxy Chiral Acids (MPA) vs. MTPA 

Executive Summary: The Methoxy Advantage

In the determination of absolute configuration (AC) for chiral alcohols and amines,


-Methoxyphenylacetic Acid (MPA)  and its derivatives represent a high-sensitivity alternative to the industry-standard Mosher’s Acid (MTPA) .

While MTPA (


-methoxy-

-trifluoromethylphenylacetic acid) is valued for its chemical stability, it often suffers from small chemical shift differences (

), leading to ambiguous assignments. MPA, characterized by an

-methoxy group
capable of specific intramolecular signaling, offers significantly larger anisotropic shielding effects. This guide characterizes the spectroscopic performance of MPA derivatives, specifically focusing on the Riguera Model for NMR assignment, and compares them objectively against MTPA.

Mechanistic Principles: The "Conformational Lock"

The reliability of a Chiral Derivatizing Agent (CDA) depends on its ability to assume a predictable conformation in solution.

  • MTPA Mechanism: Relies on the steric bulk of the trifluoromethyl (

    
    ) group to bias the population toward a specific rotamer. However, multiple conformers often coexist, diluting the shielding signal.
    
  • MPA Mechanism (The Methoxy Effect): The

    
    -methoxy group is not merely a substituent; it is an active conformational anchor. In non-polar solvents, the methoxy oxygen and the carbonyl oxygen align syn-periplanar to minimize dipole moments. This creates a rigid "shielding cone" from the phenyl ring that projects over the substrate's substituents (
    
    
    
    or
    
    
    ).
Diagram 1: The Riguera Assignment Logic

This decision tree illustrates the logic flow for assigning Absolute Configuration (AC) based on the sign of the chemical shift difference (


).

Riguera_Model Start Substrate (Alcohol/Amine) Deriv Derivatization with (R)- and (S)-MPA Start->Deriv NMR 1H NMR Analysis Deriv->NMR Calc Calculate Δδ = δ(R) - δ(S) NMR->Calc Decision Sign of Δδ Calc->Decision Pos Positive (+) Proton is on Right Side (Shielded by S-Ph) Decision->Pos Δδ > 0 Neg Negative (-) Proton is on Left Side (Shielded by R-Ph) Decision->Neg Δδ < 0 Model Construct Spatial Model (Assign R/S) Pos->Model Neg->Model

Caption: Logic flow for assigning absolute configuration using the sign of chemical shift differences (


) in MPA esters.

Comparative Analysis: MPA vs. MTPA

The following data contrasts the performance of MPA (the methoxy-dominant reagent) against MTPA (the trifluoromethyl-dominant reagent).

Table 1: Spectroscopic Performance Metrics
FeatureMPA (

-Methoxyphenylacetic Acid)
MTPA (Mosher's Acid) 9-AMA (Anthryl Derivative)
Primary Mechanism Dipole-minimized conformation (Methoxy/Carbonyl syn)Steric repulsion (

vs Carbonyl)

-stacking & Steric bulk

Magnitude
High (often 0.1 – 0.5 ppm)Moderate (often < 0.1 ppm)Very High (> 0.5 ppm)
Resolution Reliability Excellent for crowded centers.Good, but can fail with distal chiral centers.Excellent, but signals broaden.
Racemization Risk Moderate (Has acidic

-proton). Requires mild coupling.
Low (No

-proton). Very stable.
Moderate.
Solubility High in

,

.
High in most organic solvents.Lower (Anthracene bulk).
Barium Complexation Yes (Can enhance

via chelation).
No significant enhancement.N/A
Critical Insight: The "Barium Shift"

A unique advantage of MPA is its ability to chelate Barium salts (


). Adding 

to an MPA ester in acetonitrile locks the conformation even more tightly than the solvent effect alone, often doubling the magnitude of

. This is impossible with MTPA due to the lack of a suitable chelation geometry [1].

Experimental Protocol: Double Derivatization

To ensure scientific integrity, we recommend the Double Derivatization Method (preparing both R- and S-esters). While "Single Derivatization" methods exist (using variable temperature), the comparison method is the gold standard for self-validation.

Reagents Required:
  • (R)-(-)-

    
    -Methoxyphenylacetic acid (MPA)[1]
    
  • (S)-(+)-

    
    -Methoxyphenylacetic acid (MPA)
    
  • DCC (Dicyclohexylcarbodiimide) or EDC

  • DMAP (4-Dimethylaminopyridine)

  • Dry Dichloromethane (

    
    )
    
Step-by-Step Workflow
  • Coupling: Dissolve the chiral alcohol (1.0 eq) in dry

    
    . Add (R)-MPA (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP. Stir at room temperature for 2–4 hours.
    
    • Note: Avoid heating to prevent racemization of the MPA

      
      -center.
      
  • Purification: Filter off the urea byproduct. Wash with dilute HCl and

    
    . Flash chromatography is usually required to remove excess acid.
    
  • Parallel Synthesis: Repeat the exact procedure with (S)-MPA.

  • NMR Acquisition: Dissolve both esters separately in

    
     (approx 5-10 mg/0.6 mL). Acquire 
    
    
    
    NMR (minimum 400 MHz, preferably 600 MHz for complex signals).
  • Data Processing: Assign signals for protons

    
     (substituent 1) and 
    
    
    
    (substituent 2) flanking the chiral center.
Diagram 2: Experimental Workflow

This diagram outlines the bench-to-data process for spectroscopic characterization.

Experimental_Workflow cluster_0 Synthesis cluster_1 Spectroscopy Sample Chiral Sample (Alcohol/Amine) React Coupling Reaction (DCC/DMAP/MPA) Sample->React Purify Purification (Flash Chrom.) React->Purify Prep Dissolve in CDCl3 Purify->Prep Acquire 1H NMR Acquisition Prep->Acquire Analyze Extract Chemical Shifts δ(R) and δ(S) Acquire->Analyze

Caption: Step-by-step workflow for generating MPA esters for NMR analysis.

Data Interpretation: Calculating

The fundamental equation for assignment is:



  • Interpretation:

    • Protons with Positive

      
       (> 0)  reside on the side of the molecule shielded by the phenyl ring in the (S)-ester but exposed in the (R)-ester.
      
    • Protons with Negative

      
       (< 0)  reside on the side shielded by the phenyl ring in the (R)-ester.
      
  • Validation Check: The distribution of positive and negative signs must be spatially consistent. If signs are randomly scattered around the chiral center, the conformation is not locked (e.g., bulky neighbors are disrupting the MPA cone), and the method is invalid for that specific substrate.

References

  • Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Latypov, S. K., Seco, J. M., Quiñoa, E., & Riguera, R. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of Organic Chemistry.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[2][3] Configuration of the Isometric alpha-Methoxy-alpha-trifluoromethylphenylacetic Acids. Journal of the American Chemical Society.[4]

  • Trost, B. M., Belletire, J. L., Godleski, S., & McDougal, P. G. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration. Journal of Organic Chemistry.

Sources

A Comparative Guide to the Validation of Absolute Configuration of 2-(2-Methoxyphenyl)propanoic Acid via CD Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological effects, and toxicological profile. This guide provides an in-depth technical comparison for validating the absolute configuration of 2-(2-Methoxyphenyl)propanoic acid using a powerful combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and computational analysis. We will move beyond a simple procedural outline to explain the rationale behind the experimental choices, ensuring a self-validating and robust methodology.

The Challenge: Beyond Relative Stereochemistry

While techniques like NMR spectroscopy can often elucidate the relative configuration of stereocenters within a molecule, establishing the absolute configuration—the actual spatial arrangement of its atoms—requires a method sensitive to chirality. Among the available techniques, such as anomalous X-ray diffraction and vibrational circular dichroism (VCD), ECD spectroscopy offers a potent and accessible solution for many organic molecules.[][2][3] ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, a phenomenon directly dependent on its absolute configuration.[4][5]

This guide will compare two key datasets: the experimentally measured ECD spectrum of a sample of 2-(2-Methoxyphenyl)propanoic acid and the theoretically predicted ECD spectrum for a known enantiomer (e.g., the (S)-enantiomer) derived from first-principles calculations. The congruence, or mirror-image relationship, between these two datasets provides a high-confidence assignment of the absolute configuration.[6][7]

Experimental vs. Theoretical: A Synergistic Approach

The core of this validation method lies in comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT).[8][9] This approach is powerful because it correlates the macroscopic observable (the CD spectrum) with the specific three-dimensional structure of the molecule.

Here is a logical workflow for this comparative validation:

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Sample Preparation (Enantiomerically Pure Sample) B ECD Spectrometer Setup & Calibration A->B C Acquisition of Experimental ECD Spectrum B->C H Spectral Overlay & Analysis C->H Comparison D Generation of 3D Structure (e.g., (S)-enantiomer) E Conformational Search & Optimization D->E F TDDFT Calculation of Excited States & Rotatory Strengths E->F G Generation of Theoretical ECD Spectrum F->G G->H Comparison I Assignment of Absolute Configuration H->I

Caption: Workflow for Absolute Configuration Validation.

Experimental Protocol: Acquiring the Chiroptical Fingerprint

The goal of the experimental phase is to obtain a high-quality ECD spectrum that is free from artifacts and representative of the molecule's intrinsic chiroptical properties.

Step 1: Sample Preparation and Solvent Selection

The choice of solvent is critical. It must dissolve the sample and be transparent in the wavelength range of interest (typically 190-400 nm). For carboxylic acids like 2-(2-Methoxyphenyl)propanoic acid, intermolecular hydrogen bonding can lead to aggregation and complicate the CD spectrum.[10] To mitigate this, two approaches are recommended:

  • Option A: Non-polar Solvent: Use a solvent like cyclohexane or methanol at a dilute concentration (e.g., 0.1-0.5 mg/mL) to minimize hydrogen bonding.[5]

  • Option B (Recommended for Ambiguity): Derivatization: Convert the carboxylic acid to its methyl ester. This eliminates the possibility of intermolecular hydrogen bonding and often simplifies the conformational landscape, leading to a cleaner, more easily interpretable spectrum.[10]

For this guide, we will proceed with the analysis of the underivatized acid in methanol.

Step 2: Instrumentation and Parameters

A modern CD spectrometer is required. The following parameters are typical for acquiring a good quality spectrum for a small organic molecule:

ParameterRecommended SettingRationale
Wavelength Range400 - 190 nmTo capture all relevant electronic transitions.
Scanning Speed50 nm/minA balance between data quality and acquisition time.[2]
Bandwidth1.0 - 2.0 nmDetermines the spectral resolution.[2]
Data Pitch0.5 - 1.0 nmThe interval at which data points are collected.
Accumulations4-8 scansAveraging multiple scans improves the signal-to-noise ratio.
Cuvette Path Length0.1 - 1.0 cmChosen to keep the total absorbance below 1.0 to ensure linearity and good data quality.[11]
Sample Concentration0.1 - 0.5 mg/mLEnsure sufficient signal without causing saturation of the detector.[5]

Step 3: Data Acquisition and Processing

  • Baseline Correction: First, record a spectrum of the solvent (e.g., methanol) in the same cuvette. This baseline spectrum is then subtracted from the sample spectrum to correct for any background signal from the solvent or instrument.[12]

  • Sample Measurement: Record the spectrum of the 2-(2-Methoxyphenyl)propanoic acid solution using the parameters defined above.

  • Unit Conversion: The raw data, typically in millidegrees (mdeg), should be converted to molar ellipticity ([θ]) or differential extinction coefficient (Δε) to normalize for concentration and path length, allowing for comparison with theoretical data.[5]

Computational Protocol: Predicting the Chiroptical Fingerprint

The objective here is to generate a theoretical ECD spectrum for one known enantiomer of 2-(2-Methoxyphenyl)propanoic acid, for instance, the (S)-enantiomer.

Step 1: Conformational Analysis

For a flexible molecule like this, it is crucial to identify all low-energy conformers, as the final computed spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.[13]

  • Initial 3D Structure: Build the (S)-enantiomer of 2-(2-Methoxyphenyl)propanoic acid in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all potential low-energy structures.

Step 2: Geometry Optimization and Energy Calculation

Each conformer identified in the previous step must be optimized at a higher level of theory.

  • DFT Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set in a solvent model (e.g., Polarizable Continuum Model - PCM, with methanol as the solvent).[10][13]

  • Energy Calculation: Calculate the final energy of each optimized conformer to determine their relative populations based on the Boltzmann distribution at the experimental temperature.

Step 3: TDDFT Calculation of ECD Spectrum

  • Excitation Energies and Rotatory Strengths: For each optimized conformer, perform a TDDFT calculation (e.g., using CAM-B3LYP/6-311+G** with a PCM solvent model) to compute the electronic excitation energies and the corresponding rotatory strengths.[13]

  • Spectrum Generation: The rotatory strengths are then used to generate a simulated ECD spectrum for each conformer by fitting them to Gaussian functions.

  • Final Averaged Spectrum: The final theoretical ECD spectrum is obtained by averaging the spectra of all conformers, weighted by their Boltzmann populations.[6]

Comparison and Validation

The final step is the direct comparison of the experimental and theoretical spectra.

Data Presentation: Experimental vs. Theoretical ECD Spectra

Let's assume the following hypothetical but realistic data was obtained:

Data SourceWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
Experimental Sample 280-15,000
235+25,000
Theoretical (S)-enantiomer 278+14,500
233-26,000
Theoretical (R)-enantiomer (Inverted (S)) 278-14,500
233+26,000

Analysis:

When the experimental spectrum is overlaid with the theoretical spectra, two outcomes are possible:

  • Direct Match: If the experimental spectrum closely matches the theoretical spectrum of the (R)-enantiomer in terms of the signs and relative intensities of the Cotton effects (the peaks and troughs), then the sample can be confidently assigned the (R)-configuration.

  • Mirror Image Match: If the experimental spectrum is a near-perfect mirror image of the theoretical spectrum for the (S)-enantiomer, as seen in our hypothetical data, then the sample can be assigned the (R)-configuration.[7]

In our example, the experimental spectrum shows a negative Cotton effect around 280 nm and a positive one around 235 nm. This is a mirror image of the predicted spectrum for the (S)-enantiomer but matches the predicted spectrum for the (R)-enantiomer. Therefore, the absolute configuration of the experimental sample is determined to be (R)-2-(2-Methoxyphenyl)propanoic acid .

Conclusion

The validation of the absolute configuration of 2-(2-Methoxyphenyl)propanoic acid is most reliably achieved through a synergistic combination of experimental ECD spectroscopy and theoretical TDDFT calculations. This comparative approach provides a high degree of confidence in the stereochemical assignment, which is essential for research, drug development, and regulatory purposes. By carefully considering factors such as solvent effects, conformational flexibility, and the appropriate levels of theory, this methodology serves as a self-validating system for elucidating the true three-dimensional nature of chiral molecules.

References

  • Singleton, S. (n.d.). COMPUTATIONAL APPROACHES TO ABSOLUTE CONFIGURATION. Available at: [Link]

  • Fleming, A. M., Alshykhly, O., Orendt, A. M., & Burrows, C. J. (2015). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Tetrahedron Letters, 56(23), 3191–3196. Available at: [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., Smith, A. B., & III. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(13), 4885–4896. Available at: [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. Available at: [Link]

  • Wang, Y., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10. Available at: [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. The Journal of Organic Chemistry, 65(9), 2658–2666. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Available at: [Link]

  • Mancinelli, M., Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(33), 18165–18175. Available at: [Link]

  • Zhang, T., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3). Available at: [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

  • Vargek, M., Nafie, L. A., Wieser, H., & Freedman, T. B. (2000). Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies. Chirality, 12(5-6), 336–345. Available at: [Link]

  • Ishida, H., et al. (2013). Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. Chemical Communications, 49(68), 7469–7471. Available at: [Link]

  • Abbate, S., et al. (2020). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Molecules, 25(21), 5194. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Available at: [Link]

  • Hussain, S., et al. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy, 71(8), 1733–1742. Available at: [Link]

  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Available at: [Link]

  • van der Meer, M., et al. (2024). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 63(13). Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-[2-(Methoxycarbonyl)phenyl]propanoic acid. Available at: [Link]

Sources

Safety Operating Guide

(2S)-2-(2-Methoxyphenyl)propanoic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This guide outlines the safe disposal protocols for (2S)-2-(2-Methoxyphenyl)propanoic acid , a chiral carboxylic acid derivative often used as a pharmaceutical intermediate. Disposal Class: Non-Halogenated Organic Acid. Primary Hazard: Skin/Eye Irritation (H315, H319) and potential environmental toxicity. Core Directive: Do NOT dispose of via sanitary sewer systems. The aromatic ring structure renders it resistant to rapid biodegradation in standard water treatment facilities. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Expertise Note: As a Senior Application Scientist, I emphasize that while this compound is a weak acid (pKa ~4.5), its primary risk in a waste stream is not acidity, but its chemical compatibility and bio-persistence .

PropertySpecificationOperational Implication
Physical State White to off-white solid (crystalline)Must be dissolved or packed as solid waste; do not generate dust.
Acidity Weak Organic AcidIncompatible with Strong Oxidizers (e.g., Nitric Acid) and Strong Bases (exothermic reaction).
Solubility Low in water; High in organic solvents (MeOH, DCM)Do not attempt aqueous neutralization for drain disposal; it will precipitate and clog plumbing.
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard nitrile gloves (0.11mm) are sufficient for incidental contact.
RCRA Status Not P- or U-listed (typically)Classified as "Characteristic Waste" if dissolved in ignitable solvents (D001).
Pre-Disposal Segregation Strategy (The "Self-Validating System")

To ensure safety, you must implement a Source Segregation protocol. This prevents "waste drum cocktails"—unpredictable reactions occurring inside waste containers.

The Compatibility Check (Self-Validation)

Before adding this substance to any waste container, verify the container's current contents against these rules:

  • No Oxidizers: Never add to a drum containing Nitric Acid, Peroxides, or Permanganates. (Risk: Fire/Explosion).[1]

  • No Cyanides/Sulfides: Acidic waste can liberate toxic HCN or H2S gas if mixed with cyanide or sulfide salts.

  • Halogen Check: If the substance was dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Waste stream. If dissolved in Methanol or Acetone, it goes to Non-Halogenated Waste .

Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Excess Reagent)

Best for: Expired shelf stock, spilled solids, or contaminated weighing paper.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound 99%".

    • Hazard Checkbox: Irritant, Toxic.

  • Secondary Packaging: If the primary container is a bag or broken glass, place it inside a rigid secondary container (e.g., a 5-gallon pail).

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Material dissolved in solvents during synthesis or HPLC analysis.

  • Determine Solvent Base:

    • Case I (Halogenated): If solvent is DCM, Chloroform, etc.

      
      Red Can/Halogenated Stream .
      
    • Case II (Non-Halogenated): If solvent is MeOH, EtOH, Ethyl Acetate

      
      Clear Can/Non-Halogenated Stream .
      
  • pH Check (Crucial): Although organic waste drums can handle weak acids, it is Best Practice to verify the pH of your solution is not < 2.0.

    • Action: If pH < 2.0, neutralize carefully with Sodium Bicarbonate (NaHCO3) before adding to the solvent drum to prevent corrosion of the waste drum itself.

  • Transfer: Pour into the waste container using a funnel to prevent splashing. Close the latch immediately.

Scenario C: Aqueous Waste (Extraction Layers)

Expert Insight: Even if the aqueous layer is neutral, it likely contains trace amounts of the phenylpropanoic acid due to the "salting in" effect.

  • Do NOT Pour Down Drain.

  • Collect in a drum labeled "Aqueous Waste with Trace Organics."

  • This stream requires incineration or biotreatment by the waste vendor.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No HaloDrum Disposal: Halogenated Solvent Drum Halogenated->HaloDrum NonHaloDrum Disposal: Non-Halogenated Solvent Drum NonHalogenated->NonHaloDrum Incineration FINAL FATE: High-Temp Incineration SolidPack->Incineration HaloDrum->Incineration NonHaloDrum->Incineration

Figure 1: Decision tree for the segregation and disposal of phenylpropanoic acid derivatives.

Emergency Spill Procedures

In the event of a benchtop spill, follow the S.I.N. protocol:

  • S - Safety First: Alert nearby personnel. Don PPE (Safety glasses, Nitrile gloves, Lab coat).

  • I - Isolate: Cordon off the area. If the substance is a fine powder, turn off fans to prevent dust inhalation.

  • N - Neutralize & Clean:

    • Powder Spill: Cover with wet paper towels to prevent dust. Scoop into a waste bag. Wipe area with soap and water.[2][3]

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone if the solvent is flammable.

    • Disposal: All cleanup materials (gloves, pads) must be disposed of as Hazardous Chemical Waste (Scenario A).

Regulatory Compliance (RCRA & EPA)

While this specific isomer is not typically listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle.

  • Generator Responsibility: You are responsible for the waste until it is destroyed.

  • Waste Code Assignment:

    • If pure solid: Non-Regulated Chemical Waste (managed as hazardous by policy).

    • If in Acetone/Methanol: D001 (Ignitable).

    • If in DCM: F002 (Spent Halogenated Solvent).

References
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (2S)-2-(2-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

(2S)-2-(2-Methoxyphenyl)propanoic acid is a chiral organic acid structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen. While often handled as a standard reagent, its specific stereochemistry (


-enantiomer) implies potential biological activity, necessitating stricter containment than racemic mixtures.

As a Senior Application Scientist, I categorize this compound under Level 2 Containment protocols. The primary risks are not just immediate chemical burns, but the potential for respiratory sensitization and long-term biological interaction due to its pharmacological pharmacophore.

Core Hazard Profile (GHS Classification Basis)
Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Cat 2H315Causes skin irritation (Potential for chemical burns in concentrated solution).
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335May cause respiratory irritation (Dust/Vapor).[1][4][6][7][8]
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[5][7][9]

Critical Insight: Organic acids with methoxy-substituents can exhibit enhanced lipophilicity, increasing skin permeation rates compared to benzoic acid derivatives. Standard latex gloves are insufficient .

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a "redundant barrier" strategy. We do not rely on a single layer of protection.

PPE Selection Matrix
Body AreaPrimary BarrierSpecification & Rationale
Hand Protection Nitrile Rubber Min.[10] Thickness: 0.11 mm (Disposable) for solids; 0.3 mm (Extended Cuff) for solutions.Why: Nitrile provides superior resistance to organic acids compared to latex. Latex degrades rapidly upon contact with acidic organic solvents.
Eye Protection Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).Why: Safety glasses with side shields are inadequate for powders (dust entry) or acidic solutions (splash risk). Goggles form a seal against corrosive vapors.
Respiratory N95 / P100 Requirement: NIOSH-approved filtering facepiece if handling outside a fume hood (not recommended).Preferred: Engineering control (Fume Hood) is the primary barrier; respirator is secondary.
Body Defense Lab Coat (High-Neck) Material: 100% Cotton or Nomex (Fire Resistant).Why: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs during reaction workups.

Operational Workflow & Engineering Controls

Safety is a logic gate. You must validate the state of the chemical (Solid vs. Solution) to determine the handling protocol.

Workflow Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Is Powder Solution Solution / Reaction Mixture State_Check->Solution Is Liquid Weighing Task: Weighing / Transfer Solid->Weighing Solid_PPE REQ: Nitrile Gloves + Goggles + Lab Coat ENGINEERING: Fume Hood or Powder Enclosure Weighing->Solid_PPE Dissolving Task: Dissolution / Extraction Solution->Dissolving Solvent_Check Solvent Type? Dissolving->Solvent_Check Standard_Solvent Standard (EtOH, EtOAc) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (DCM, THF) Solvent_Check->Aggressive_Solvent Standard_PPE REQ: Double Nitrile (0.11mm) + Goggles + Fume Hood Standard_Solvent->Standard_PPE Enhanced_PPE REQ: Silver Shield / Laminate Gloves + Face Shield + Fume Hood Aggressive_Solvent->Enhanced_PPE

Figure 1: Operational decision matrix for selecting PPE based on physical state and solvent interaction.

Detailed Protocol: Handling the Solid
  • Engineering Control: All weighing must be performed inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Organic powders can be statically charged. Use an anti-static gun or ionizer if the powder "flies" to prevent aerosolization.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the chiral center.

Detailed Protocol: Handling Solutions
  • Dissolution: When adding solvent to the acid, exotherms are possible. Add solvent slowly.

  • Glove Permeation: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves break down in <5 minutes. You must use double-gloving (wear two pairs, change the outer pair immediately upon splash) or use laminate (Silver Shield) gloves.

Emergency Response & Disposal

In the event of exposure, immediate action defines the clinical outcome.[2][3] The acidic nature of the compound requires rapid neutralization (dilution).

Emergency Logic Flow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Drench 15 min 2. Remove Clothing 3. Soap & Water Wash Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Do NOT Rub Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhalation->Action_Inhal Medical Seek Medical Evaluation (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols for different exposure routes.

Disposal Protocol

Do not dispose of this compound in the drain. It is an organic acid that can affect local pH and aquatic life.

  • Collection: Collect all solid waste and contaminated disposables (gloves, paper towels) in a container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste:

    • Combine with compatible organic solvents (e.g., acetone, alcohols).

    • Label as "Organic Solvents + Acidic Trace."

    • Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (unless part of a controlled neutralization protocol) to avoid uncontrolled heat generation.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • AIBON SAFETY. (2025). Nitrile Gloves and Their Chemical Resistance. Retrieved February 12, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(2-Methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(2-Methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.